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Sodium antimonate

Cat. No.: B085099
CAS No.: 11112-10-0
M. Wt: 254.73 g/mol
InChI Key: NSBGJRFJIJFMGW-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Sodium Antimonate (B1203111) Research

Historically, antimony compounds have been used for centuries, with lead antimonate famously known as the pigment Naples yellow. The specific research into sodium antimonate began with its industrial applications. For decades, it has been employed as a fining agent or degasser in the glass industry, particularly for high-grade optical glass and television bulbs, where it helps remove bubbles and improve clarity. transparencymarketresearch.comgoogle.com Another long-standing application is its use as a flame retardant, often as a synergist in halogenated polymer systems. nihonseiko.co.jpdataintelo.com In this role, it serves as a less toxic and more stable alternative to antimony trioxide. urbanmines.com

The evolution of this compound research has seen a significant shift from these traditional bulk applications toward advanced materials science. Modern research focuses on harnessing the unique structural and electrochemical properties of its various forms. The development of nanotechnology has allowed for the synthesis of this compound with controlled particle sizes and morphologies, enhancing its performance in applications like catalysis and pigments. nihonseiko.co.jpdataintelo.com More recently, the global push for advanced energy storage solutions has placed this compound and its derivatives at the forefront of research into sodium-ion batteries, where they are investigated as both electrode materials and solid-state electrolytes. transparencymarketresearch.comglobenewswire.com

Diverse Chemical Forms and Phases of this compound

This compound is not a single, monolithic compound but rather a family of materials with diverse chemical formulas and crystal structures. This chemical versatility is central to its wide range of applications.

NaSbO₃ : This is the most common stoichiometry. It is known to exist in at least two important polymorphs. The standard atmospheric pressure form has the ilmenite (B1198559) crystal structure, which is trigonal with the space group R3. wikipedia.orgscielo.org.mxresearchgate.net This structure is built from layers of edge-sharing SbO₆ octahedra, with sodium ions situated in octahedral sites between these layers. researchgate.net A high-pressure polymorph adopts an orthorhombically distorted perovskite structure (space group Pnma), which was the first ternary perovskite prepared with Sb⁵⁺ on the octahedral site. scielo.org.mxacs.org This high-pressure phase is a white insulator with an optical band gap of 3.4 eV. acs.org

Brizziite : Brizziite is the naturally occurring mineral form of NaSbO₃. mindat.org It was first discovered at the Le Cetine di Cotorniano Mine in Tuscany, Italy. mindat.orgarizona.edu It has the same ilmenite-type trigonal crystal structure as the synthetic version. rruff.infoschweizerbart.de The mineral occurs as dense aggregates of platy, hexagonal crystals that are typically colorless, light pink, or yellow. mindat.orgresearchgate.net

Table 1: Properties of NaSbO₃ Polymorphs

Property Ilmenite-Type (Brizziite) Perovskite-Type (High Pressure)
Crystal System Trigonal scielo.org.mx Orthorhombic scielo.org.mxacs.org
Space Group R3 scielo.org.mxrruff.info Pnma scielo.org.mxacs.org
Hexagonal Cell Parameters a = 5.301 Å, c = 15.932 Å mindat.orgschweizerbart.de N/A
Orthorhombic Cell Parameters N/A a = 5.438 Å, b = 7.662 Å, c = 5.382 Å scielo.org.mxacs.org
Calculated Density 4.95 g/cm³ arizona.eduschweizerbart.de Not Reported
Optical Properties Uniaxial (-), nω = 1.84, nε = 1.631 arizona.eduresearchgate.net Insulator, Band Gap = 3.4 eV acs.org

Na₂FeSbO₅ : This sodium-iron antimonate is a complex oxide synthesized and studied for its magnetic properties. researchgate.netresearchgate.net It possesses an orthorhombic crystal structure (space group Pbna) consisting of edge-shared SbO₆ octahedral chains that alternate with vertex-linked, magnetically active FeO₄ tetrahedral chains. researchgate.netacs.orgelsevierpure.com Research indicates that it does not exhibit long-range magnetic ordering but instead shows spin-glass-type behavior with two distinct freezing temperatures at approximately 80 K and 35 K. researchgate.netacs.orgelsevierpure.com This behavior suggests a complex magnetic ground state, making it a subject of interest in fundamental materials physics. researchgate.net

Na₃SbS₄ : A departure from the oxides, this sodium thioantimonate has emerged as a highly promising material for energy storage. It is a sodium superionic conductor, meaning it exhibits high ionic conductivity for sodium ions at room temperature. bohrium.com This property makes it an ideal candidate for a solid-state electrolyte in all-solid-state sodium-ion batteries, which are sought after for their potential safety and energy density benefits. osti.gov Na₃SbS₄ can exist in a tetragonal phase at room temperature and a cubic phase at higher temperatures. osti.govwfu.edu It demonstrates high ionic conductivity in the mS/cm range and a low activation energy for ion diffusion. bohrium.comresearchgate.net

Na₂SbF₅ : Sodium fluoroantimonates represent another branch of this chemical family. Research into compounds like Na₂SbF₅ is often linked to electrochemical applications. For instance, an in situ grown Na₂SbF₅/NaSbF₄ heterostructure has been investigated as a potential anode material for sodium-ion batteries. researchgate.net The study of these fluoride-based antimonates is part of a broader effort to develop new electrode materials for next-generation batteries.

Overview of Key Academic Research Trajectories for this compound

Current academic and industrial research on this compound is following several key trajectories, driven by global technological demands.

Energy Storage and Conversion : This is arguably the most dynamic area of this compound research. The focus is on developing materials for sodium-ion batteries, which are an attractive alternative to lithium-ion technology due to the natural abundance of sodium. Research is split between two main goals:

Solid-State Electrolytes : Compounds like Na₃SbS₄ are being intensively studied for their high sodium-ion conductivity, which is essential for creating safer, all-solid-state batteries. osti.govrsc.org

Anode Materials : Antimony-based materials, including NaSb, Na₃Sb, and fluoroantimonates like Na₂SbF₅, are being explored as high-capacity anodes. researchgate.netacs.org

Flame Retardants : Research continues to optimize this compound as a flame retardant. The goal is to create more effective and environmentally benign alternatives to antimony trioxide. urbanmines.com Studies focus on controlling particle size to enhance dispersion in polymer matrices and improve synergistic effects with halogenated compounds, thereby increasing fire safety in plastics, textiles, and electronics. nihonseiko.co.jpdataintelo.com

Glass and Ceramic Manufacturing : While a mature application, research in this area is ongoing. The focus is on using optical-grade this compound to produce high-performance glass with superior clarity and transparency for specialized applications like lenses and prisms. transparencymarketresearch.com Its role as an opacifier in ceramics and enamels also continues to be refined. google.com

Novel Electronic and Magnetic Materials : The investigation of complex antimonates like Na₂FeSbO₅ represents a more fundamental research trajectory. acs.orgelsevierpure.comamanote.com Scientists are exploring how the combination of different metal cations and the SbO₆ octahedral frameworks can lead to novel magnetic phenomena, such as spin-glass states and low-dimensional magnetism. researchgate.netresearchgate.net These studies contribute to the basic understanding of structure-property relationships in complex oxides.

Structure

2D Structure

Chemical Structure Depiction
molecular formula Na3O4Sb B085099 Sodium antimonate CAS No. 11112-10-0

Properties

IUPAC Name

trisodium;stiborate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3Na.4O.Sb/q3*+1;;3*-1;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSBGJRFJIJFMGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[O-][Sb](=O)([O-])[O-].[Na+].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

Na3O4Sb
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80149507
Record name Antimonic acid, sodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80149507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

11112-10-0
Record name Antimonic acid, sodium salt
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011112100
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Antimonic acid, sodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80149507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthesis Methodologies and Fabrication Techniques of Sodium Antimonate

Solid-State Reaction Pathways for Sodium Antimonate (B1203111) Compounds

Solid-state reaction is a conventional and widely used method for synthesizing polycrystalline sodium antimonate compounds. This technique involves the intimate mixing of solid precursors, typically sodium carbonate (Na₂CO₃) and antimony oxides (such as Sb₂O₃ or Sb₂O₄), followed by high-temperature calcination. The reaction relies on the diffusion of ions through the solid phases to form the desired product.

The final crystal structure of the this compound is highly dependent on the stoichiometry of the reactants and the calcination temperature. researchgate.net For instance, studies on the solid-phase interaction between Sb₂O₃ and Na₂CO₃ have shown that different phases can be formed by varying the molar fraction of sodium carbonate. researchgate.net Phases with pyrochlore-type or ilmenite-type structures are formed depending on the reactant ratios, with sodium orthoantimonate forming at a specific composition. researchgate.net The synthesis of the ilmenite-type NaSbO₃, a stable polymorph, has been achieved by reacting equimolar amounts of Na₂CO₃ and Sb₂O₃. scielo.org.mxcambridge.org The process often requires prolonged heating at elevated temperatures, for example, 1033 K (760 °C) for 120 hours, to ensure complete reaction and the formation of a pure, crystalline product. cambridge.org Lowering the reaction temperature is possible, but may require significantly longer reaction times to achieve the desired phase. scielo.org.mx

Table 1: Parameters for Solid-State Synthesis of this compound

Precursors Molar Ratio (Na:Sb) Calcination Temperature (°C) Duration (h) Resulting Compound/Phase Reference
Na₂CO₃, Sb₂O₃ 1:1 860 273 Ilmenite (B1198559) NaSbO₃ scielo.org.mx
Na₂CO₃, Sb₂O₃ 1:1 760 120 Ilmenite NaSbO₃ (Brizziite) cambridge.org
Na₂CO₃, Sb₂O₄ 1:1 1110 8 Pure NaSbO₃ scielo.org.mx
Na₂CO₃, Sb₂O₃ Variable Not specified Not specified Pyrochlore (B1171951), Ilmenite, or Sodium Orthoantimonate researchgate.net

Melt-Quenching Techniques for this compound Glasses and Glass-Ceramics

Melt-quenching is a prominent technique for fabricating amorphous glasses and glass-ceramics. In the context of this compound, this method involves melting a mixture of precursor chemicals, such as sodium oxide (Na₂O) and antimony(III) oxide (Sb₂O₃), at high temperatures to form a homogeneous liquid. google.comiphy.ac.cnscribd.com This molten liquid is then rapidly cooled (quenched) to a temperature below its glass transition temperature, which freezes the disordered atomic arrangement of the liquid state, resulting in a glass.

Subsequent heat treatment (annealing or ceramization) of the glass at specific temperatures can induce controlled crystallization, leading to the formation of glass-ceramics. google.comiphy.ac.cn These materials contain crystalline phases of this compound embedded within the residual glass matrix. Researchers have used this technique to embed various nanoparticles, such as gold (Au), into the this compound glass matrix by adding precursors like Au₂O₃ to the initial melt. google.comiphy.ac.cnscribd.com The properties of the resulting glass-ceramics, including the degree of polymerization of the glass network and the presence of different antimony oxidation states (Sb³⁺ and Sb⁵⁺), can be tailored by adjusting the composition and heat treatment parameters. google.comscribd.com

Table 2: Melt-Quenching Parameters for this compound Glasses

Glass Composition Melting Temperature (°C) Heat Treatment/Annealing Key Findings Reference(s)
Na₂O–Sb₂O₃ doped with Au₂O₃ Not Specified 800°C for 6 hours Embedded crystallites of Sb³⁺, Sb⁵⁺, Au³⁺, and Au⁰ particles. google.comiphy.ac.cnscribd.com
(20)Na₂O–(20)SiO₂–(60-x)B₂O₃–(x)Sb₂O₃ 1500 K (1227 °C) 650 K (377 °C) Addition of Sb₂O₃ increases density and gamma-ray attenuation. mdpi.com
40Na₂O–60Sb₂O₃ with 0.1 mol% Ag₂O Not Specified 830°C for 24-100 hours Formation of AgSbO₃ pyrochlore crystal phase. researchgate.net

Hydrothermal Synthesis Approaches for this compound Nanostructures

Hydrothermal synthesis is a versatile solution-based method for producing crystalline nanomaterials. This technique involves chemical reactions in aqueous solutions at elevated temperatures and pressures within a sealed vessel called an autoclave. For this compound nanostructures, this method offers excellent control over particle size, morphology, and crystallinity.

The process typically uses soluble precursors of sodium and antimony, which react under hydrothermal conditions to precipitate the desired this compound phase. For example, octahedral antimony oxide nanoparticles have been synthesized via a simple hydrothermal reaction, demonstrating high specific capacity in battery applications. researchgate.net While specific protocols for pure this compound are part of broader research, the synthesis of related compounds like antimony-doped tin oxide (ATO) nanoparticles often employs sodium stannate and antimony oxide with sodium hydroxide (B78521) as a mineralizer. researchgate.net The reaction temperature, time, and precursor concentrations are critical parameters that influence the final product's characteristics. This method is particularly advantageous for producing high-purity nanostructures without the need for high-temperature calcination. x-mol.net

Table 3: Hydrothermal Synthesis Parameters for Antimonate-related Nanostructures | Target Material | Precursors | Temperature (°C) | Duration (h) | Resulting Morphology/Size | Reference | | :--- | :--- | :--- | :--- | :--- | | Antimony-doped tin oxide (ATO) | Sodium stannate, Antimony oxide, NaOH, H₂SO₄ | 200 | Not specified | Nanoparticles (4-7 nm) | researchgate.net | | Sodium titanate (ST) nanotubes | TiO₂, NaOH | 170 | 48 | Nanotubular | acs.org | | Octahedral antimony oxide | Not specified | Not specified | Not specified | Octahedral nanoparticles | researchgate.net | | SnO₂ nanorods (NR) | Not specified | 200 | 24 | Nanorods (15 nm diameter) | researchgate.net |

Sol-Gel Autocombustion Synthesis of Antimony-based Materials for Sodium Applications

The sol-gel method is a wet-chemical technique used to produce solid materials from small molecules. A variation of this is the sol-gel autocombustion method, which combines the sol-gel process with a self-sustaining combustion reaction. While often used to synthesize metallic antimony or antimony oxide nanoparticles for applications like sodium-ion battery anodes, specific adaptations of the sol-gel process can yield this compound compounds. iphy.ac.cnism.ac.rudergipark.org.tr

A notable example is the sol-gel acrylamide (B121943) polymerization method for synthesizing NaSbO₃. x-mol.net In this process, sols of antimony and sodium precursors (e.g., Sb₂O₃ and Na₂CO₃) are prepared and mixed with a chelating agent like EDTA. The addition of an acrylamide monomer and a cross-linker initiates a polymerization reaction, forming a gel. Subsequent heating of the gel leads to the decomposition of organic components and the formation of crystalline NaSbO₃ nanoparticles. This method allows for excellent control over crystal formation at the nanoscale, producing particles with average sizes ranging from 27 to 94 nm. x-mol.net The process is distinct from typical autocombustion syntheses that use citric acid and nitrate (B79036) salts to create highly exothermic reactions aimed at producing pure metals. iphy.ac.cnism.ac.ru

Table 4: Sol-Gel Acrylamide Polymerization for NaSbO₃ Synthesis

Precursors Chelating/Polymerizing Agents Heat Treatment Resulting Product Key Feature Reference(s)
Sb₂O₃, Na₂CO₃ EDTA, Acrylamide, N,N'-methylene bisacrylamide Heating up to 800°C NaSbO₃ nanoparticles (27-94 nm) Control of crystal formation at the nanoscale. x-mol.net

Successive Ionic Layer Adsorption and Reaction (SILAR) for Sodium Antimony Sulfide (B99878) Nanoparticles

The Successive Ionic Layer Adsorption and Reaction (SILAR) method is a thin-film deposition technique based on the sequential immersion of a substrate into cationic and anionic precursor solutions. This method is particularly effective for fabricating nanoparticle coatings and has been successfully applied to synthesize sodium antimony sulfide (NaSbS₂), a promising material for solar energy applications. researchgate.netscielo.org.mx

The SILAR process for NaSbS₂ involves a cycle of two steps. First, a substrate, often a mesoporous titanium dioxide (TiO₂) electrode, is dipped into a solution containing antimony cations (e.g., SbCl₃ in ethanol) to allow for the adsorption of Sb³⁺ ions. researchgate.netscielo.org.mx After rinsing to remove excess ions, the substrate is then immersed in a solution containing sodium and sulfide ions (e.g., Na₂S in methanol) to react with the adsorbed antimony ions. researchgate.netscielo.org.mx This two-step cycle is repeated multiple times to grow the desired thickness of the NaSbS₂ nanoparticle layer. A final annealing step, typically around 350°C in an inert atmosphere, is often required to improve the crystallinity of the synthesized nanoparticles. researchgate.netscielo.org.mx The SILAR method allows for precise control over the film thickness and composition by varying the number of deposition cycles. scielo.org.mx

Table 5: SILAR Synthesis Parameters for Sodium Antimony Sulfide (NaSbS₂)

Cationic Precursor Anionic Precursor Substrate No. of Cycles Annealing Conditions Resulting Particle Size Reference(s)
0.1M SbCl₃ in ethanol 0.1M Na₂S in methanol (B129727) Mesoporous TiO₂ Variable (e.g., 11) 350°C for 50 min in N₂ ~15 nm researchgate.netscielo.org.mx
Not specified Not specified Not specified Single cycle No annealing NaSbS₂ and Na₂Sb₄S₇/NaSbS₂ heterostructure

Ionic Exchange Methods for Defect Pyrochlore-Type Antimoniates

Ion exchange is a chemical process where ions in a solid compound are replaced by other ions from a solution. This method is particularly relevant for the synthesis of new defect pyrochlore-type antimoniates that cannot be readily formed through direct solid-state reactions. The process starts with a parent pyrochlore compound containing a mobile ion, such as sodium.

Researchers have investigated the ion-exchange properties of defect pyrochlores with the general formula AₓB₂O₆, where A is a monovalent cation. For instance, new defect pyrochlores in the (Na, Ln)-Sb-O system (where Ln is a rare-earth element) have been synthesized. These sodium-containing pyrochlores can then be subjected to ion exchange in an aqueous medium. By treating the sodium-containing pyrochlore powder with an acidic solution (e.g., 0.1 M HCl), the sodium ions (Na⁺) can be exchanged for hydronium ions (H₃O⁺). This process is facilitated by the open-tunnel structure of pyrochlores, which allows for the mobility of cations. The successful exchange is confirmed by analyzing the filtrate for the presence of the replaced ion (e.g., sodium chloride). This method provides a pathway to create novel pyrochlore compositions with tailored properties. cambridge.org

Table 6: Ion Exchange for the Synthesis of Defect Pyrochlore Antimoniates

Parent Compound Exchange Solution Treatment Resulting Compound Key Finding Reference(s)
Na₀.₃₆LnₓSb₂O₆₊ᵧ (Ln=Gd, Eu) 0.1 M HCl Magnetic stirring for 48 hours (H₃O⁺)₀.₃₆LnₓSb₂O₆₊ᵧ Formation of new pyrochlores not achievable by direct synthesis.
KTaTeO₆ 0.02 M NiCl₂·6H₂O Stirring for 24 hours at room temp. Ni-doped KTaTeO₆ Doping with transition metals influences electronic and optical properties. cambridge.org

Pressure Oxidation Techniques for Sodium Pyroantimonate (B1233504) Preparation

Pressure oxidation is an industrial hydrometallurgical process used to treat ores and concentrates at elevated temperatures and pressures. This technique has been optimized for the preparation of sodium pyroantimonate (typically NaSb(OH)₆, which can be dehydrated to other forms) from various antimony sources, including antimony trioxide or sodium thioantimonite solutions.

The process involves reacting the antimony-containing material with an oxidizing agent, usually pure oxygen or air, in a sodium hydroxide (NaOH) solution within a high-pressure reactor (autoclave). Key parameters that influence the reaction rate and product quality include temperature, oxygen partial pressure, NaOH concentration, and stirring speed. Studies have shown that increasing temperature, oxygen partial pressure, and stirring speed can significantly accelerate the oxidation and precipitation of antimony. The concentration of NaOH plays a crucial role in the quality and phase purity of the final sodium pyroantimonate product. For instance, optimal conditions can yield regular hexahedron-shaped crystals of NaSb(OH)₆ with a controlled particle size. This method allows for high precipitation rates, often exceeding 99%.

Table 7: Pressure Oxidation Parameters for Sodium Pyroantimonate Synthesis

Starting Material NaOH Conc. (g/L) Temperature (°C) Oxygen Partial Pressure (MPa) Key Outcome Reference(s)
Antimony oxide powder 300 120 1.5 99.15% antimony precipitation rate.
Sodium thioantimonite solution 30.0 150 2.0 97.70% antimony precipitation ratio.
Sodium thioantimonite solution 12.5 Not specified Not specified Formation of undesired red precipitate (NaSb(OH)₆ and Na₆Sb₄S₉).
Antimony trioxide Not specified 90 0.4 Formation of NaSb(OH)₆.

Controlled Crystallization Strategies and Phase Formation in this compound Systems

The functional properties of this compound are intrinsically linked to its crystal structure and morphology. Consequently, significant research has been dedicated to developing advanced synthesis methodologies that allow for precise control over its crystallization and phase formation. The two primary polymorphs of this compound (NaSbO₃) are the ilmenite and pyrochlore structures, and the selection between these phases is highly dependent on the chosen synthesis route and reaction parameters. wikipedia.orgnist.govcdnsciencepub.com

The controlled crystallization of this compound is governed by several key factors, including the stoichiometry of precursors, the pH of the reaction medium, temperature, and pressure. cdnsciencepub.comresearchgate.net By carefully manipulating these variables, it is possible to selectively fabricate this compound with desired crystal phases, particle sizes, and morphologies.

Influence of Synthesis Method on Phase Selection

Different synthesis techniques favor the formation of specific this compound phases. Solid-state reactions, wet chemical methods, and hydrothermal synthesis are the most common routes, each offering distinct advantages for controlling the final product characteristics.

Solid-State Synthesis: In solid-phase reactions, typically involving the high-temperature calcination of precursors like sodium carbonate (Na₂CO₃) and antimony(III) oxide (Sb₂O₃), the molar ratio of the reactants is a critical determinant of the resulting crystal structure. researchgate.net Research has shown that specific mole fractions of sodium carbonate lead to the formation of either pyrochlore-type or ilmenite-type structures. researchgate.net

Wet Chemical Synthesis: In solution-based synthesis, the pH of the precursor solution plays a pivotal role. cdnsciencepub.com Acidic conditions tend to favor the formation of polyantimonate ions, which, upon addition of sodium salts, lead to pyrochlore-type structures. cdnsciencepub.com Conversely, alkaline environments promote the formation of the hexahydroxidoantimonate(V) ion ([Sb(OH)₆]⁻), which precipitates as NaSb(OH)₆. cdnsciencepub.com This intermediate can then be calcined at moderate temperatures (e.g., ~400 °C) to yield the ilmenite phase of NaSbO₃. cdnsciencepub.com

Hydrothermal Synthesis: This method involves crystallization from high-temperature aqueous solutions under high pressure and is particularly effective for producing highly crystalline materials. wikipedia.org For this compound, hydrothermal conditions can be tailored to control particle size and morphology. However, parameters such as pH must be carefully managed, as high pH values can lead to the formation of hydrated this compound phases. acs.org Doping with other atoms, such as silver, can be achieved via hydrothermal ion exchange reactions to modify the material's properties. scielo.br

Phase Formation and Controlling Factors

The formation of the distinct ilmenite and pyrochlore phases is a complex interplay of thermodynamic and kinetic factors during crystallization.

The ilmenite phase of NaSbO₃ possesses a hexagonal crystal structure and is often considered the more thermodynamically stable form under many conditions. nist.govnih.gov It melts congruently at a high temperature of approximately 1555 ± 5 °C. nist.govnih.govnih.gov Its formation is typically achieved through methods that allow for a 1:1 stoichiometric ratio of sodium to antimony, such as the calcination of NaSb(OH)₆ precipitated from alkaline solutions. cdnsciencepub.com

The pyrochlore phase is a cubic structure that can accommodate a range of compositions, often represented as a solid solution. nist.govnih.gov This phase is typically formed when the sodium-to-antimony ratio is less than 1:1.5. cdnsciencepub.com Studies on the Na₂O-Sb₂O₄ system have identified a pyrochlore solid solution that exists between compositions ranging from approximately Na₂O:3Sb₂O₄ to 3Na₂O:5Sb₂O₄. nasa.gov This pyrochlore phase exhibits a maximum melting point of 1490 °C at a Na:Sb atomic ratio of 3:5. nist.govnih.govnih.gov The presence of certain ions, like fluoride, has also been found to stabilize a body-centered cubic variant of the antimonate structure. nist.govnasa.gov

The table below summarizes the key parameters influencing the phase formation in this compound systems based on research findings.

Synthesis MethodKey ParameterParameter Value/ConditionResulting PhaseReference
Solid-State (Sb₂O₃ + Na₂CO₃)Mole Fraction (x) of Na₂CO₃0.20 ≤ x < 0.50Pyrochlore-type researchgate.net
Solid-State (Sb₂O₃ + Na₂CO₃)Mole Fraction (x) of Na₂CO₃0.50 ≤ x ≤ 0.70Ilmenite-type researchgate.net
Wet ChemicalpHAcidicPyrochlore-type (e.g., MSb₃O₇) cdnsciencepub.com
Wet ChemicalpHAlkaline (> 8)NaSb(OH)₆ (precursor to Ilmenite-type NaSbO₃ upon firing) cdnsciencepub.com
HydrothermalHigh pH (e.g., 13)-Hydrated this compound acs.org
High Temperature/PressureNa:Sb Atom Ratio3:5Pyrochlore Solid Solution (Max. Melting Point 1490 °C) nist.govnih.govnih.gov

Research on Intermediate and Doped Phases

Investigations into the electrochemical behavior of antimony anodes for sodium-ion batteries have revealed the formation of amorphous intermediate sodium-antimonide phases during sodiation and desodiation cycles. acs.orgscispace.comnih.gov These include phases identified as a-Na₃₋ₓSb and a-Na₁.₇Sb, which are structurally distinct from the common crystalline forms. acs.orgnih.govanl.gov

Furthermore, controlled crystallization strategies extend to the incorporation of dopants to modify the material's electronic and optical properties. A hydrothermal ion exchange reaction has been successfully used to dope (B7801613) NaSbO₃ crystals with silver (Ag) atoms, where a Na atom in the crystal lattice is replaced by an Ag atom. scielo.br This doping alters the lattice parameters and has been shown to significantly reduce the material's band gap. scielo.br

The table below details findings on the structural characteristics of different this compound phases.

Phase Name/FormulaCrystal SystemKey Structural/Formation CharacteristicReference
This compound (NaSbO₃)HexagonalIlmenite structure; melts congruently at ~1555 °C. wikipedia.orgnist.govnih.gov
This compoundCubicPyrochlore structure; forms a solid solution with a max melting point of 1490 °C at a 3:5 Na:Sb ratio. nist.govcdnsciencepub.comnih.gov
Brizziite (NaSbO₃)-Rare natural polymorph; crystallization requires high pH and salinity. mdpi.com
a-Na₃₋ₓSb (x ≈ 0.4–0.5)AmorphousIntermediate phase in Na-ion anodes; locally similar to crystalline Na₃Sb but with Na vacancies. acs.orgnih.govanl.gov
a-Na₁.₇SbAmorphousHighly amorphous intermediate phase with Sb-Sb bonding. acs.orgnih.govanl.gov
Silver-doped this compound (ANS)-Synthesized via hydrothermal ion exchange; Ag atom replaces Na atom in the crystal structure. scielo.br

Spectroscopic and Structural Characterization of Sodium Antimonate Phases

Advanced Electron Microscopy for Morphological and Elemental Analysis of Sodium Antimonate (B1203111)

Advanced electron microscopy techniques are powerful tools for investigating the morphology, size, and elemental composition of sodium antimonate materials at high resolution. exeter.ac.ukresearchgate.netnih.gov

Scanning Electron Microscopy (SEM) is widely used to obtain high-resolution images of the surface topography of materials. nih.govwikipedia.org In the context of this compound, SEM analysis provides valuable information about particle size, shape (morphology), and the degree of agglomeration. exeter.ac.ukresearchgate.netresearchgate.net

For instance, SEM studies on sintered NaSbO₃ have shown how the synthesis temperature affects the homogeneity and microstructure of the samples. researchgate.net In another study, SEM images revealed the amorphous morphology of an Ag-doped NaSbO₃ catalyst. scielo.br The particle size of this catalyst was found to range from 240 nm to 6.607 µm. scielo.br SEM can also reveal fine surface details, such as pitting or smoothness, which are not visible with optical microscopy. nanoscience.com The high depth of field in SEM images provides a three-dimensional appearance, which is useful for understanding the surface structure. wikipedia.org

The table below summarizes findings on the morphology and particle size of this compound from various studies using SEM.

Energy Dispersive X-ray Spectroscopy (EDS or EDX) is an analytical technique often integrated with SEM that allows for the elemental analysis of a sample. wikipedia.orgthermofisher.com When the electron beam of the SEM interacts with the sample, it generates characteristic X-rays from the atoms present. wikipedia.org The energy of these X-rays is unique to each element, enabling qualitative and quantitative compositional analysis. wikipedia.orgebatco.com

EDS is used to confirm the presence of sodium, antimony, and oxygen in this compound samples and to detect any elemental impurities. ijeas.orgnveo.org In doped materials, EDS can verify the successful incorporation of the dopant element. For example, in an Ag-doped NaSbO₃ catalyst, EDS analysis confirmed the presence of Ag, Na, Sb, and O, with an atomic percentage of approximately 2.47% for Ag. scielo.br

A powerful capability of EDS is elemental mapping, which provides a visual representation of the spatial distribution of different elements across the sample's surface. ebatco.combruker.com This is particularly useful for assessing the homogeneity of the elemental distribution and for identifying phase segregation. bruker.com In the study of the Ag-doped NaSbO₃ catalyst, EDS mapping showed that Ag, Sb, Na, and O were primarily distributed in the particle locations, with a looser distribution of Na compared to O and Sb, suggesting the replacement of Na atoms by Ag atoms in the crystal structure. scielo.br

X-ray Photoelectron Spectroscopy (XPS) for Surface Chemistry and Oxidation States of Antimony and Sodium

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides valuable information about the elemental composition and chemical (oxidation) states of the constituent elements within the top few nanometers of a material's surface. wikipedia.orgcreative-biostructure.com This makes it particularly useful for characterizing the surface chemistry of sodium antimonates.

The primary XPS signals for this compound include those from sodium (Na), antimony (Sb), and oxygen (O). The binding energies of the core-level electrons are characteristic of each element and their chemical environment. For instance, in a study of silver-doped this compound (ANS), the main peaks observed in the survey spectrum were C 1s, O 1s, Ag 3d, Ag 3p, Sb 3d, Sb 3p, Na 2s, and Na 2p. scielo.br

A key application of XPS in the study of sodium antimonates is the determination of the oxidation states of antimony. The Sb 3d region of the XPS spectrum is often analyzed for this purpose. However, a significant challenge arises from the overlap of the Sb 3d₅/₂ peak with the O 1s peak. scielo.brresearchgate.net Despite this, the Sb 3d₃/₂ peak can be used to identify the presence of different antimony oxidation states. For example, the binding energy for Sb³⁺ in Sb₂O₃ is typically in the range of 539-540.2 eV, while for Sb⁵⁺ in Sb₂O₅, it is around 539.8-541 eV. researchgate.netresearchgate.net In some cases, deconvolution of the overlapping Sb 3d₅/₂ and O 1s peaks is performed, using the theoretical area ratio between the Sb 3d₃/₂ and Sb 3d₅/₂ components to distinguish them. scielo.br The presence of both Sb³⁺ and Sb⁵⁺ has been identified in various this compound-based materials, such as glass-ceramics. researchgate.net

The Na 1s and Na 2s/2p peaks provide information about the sodium ions at the surface. In Ag-doped NaSbO₃, the Na 2p and Na 2s peaks were observed at approximately 33 eV and 52 eV, respectively. scielo.br The binding energies of sodium can be influenced by its coordination environment and the nature of the surrounding anions.

Table 1: Representative XPS Binding Energies for Elements in this compound and Related Compounds

ElementCore LevelBinding Energy (eV)Reference Compound/MaterialCitation
Antimony (Sb)3d₃/₂~540.01Sb³⁺/Sb⁵⁺ in glass ceramic researchgate.net
Antimony (Sb)3d₅/₂~529.1Ag-doped NaSbO₃ scielo.br
Oxygen (O)1s~530.1Ag-doped NaSbO₃ scielo.br
Sodium (Na)2p~33Ag-doped NaSbO₃ scielo.br
Sodium (Na)2s~52Ag-doped NaSbO₃ scielo.br
Sodium (Na)1s~1071Sodium Metal (Na⁰) xpsdatabase.net

Note: Binding energies can vary slightly depending on the specific chemical environment and instrument calibration.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Local Environments in Sodium Antimonates

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the local atomic environments and dynamics of ions in solid materials. For sodium antimonates, both ²³Na and ¹H NMR are particularly informative.

²³Na is a quadrupolar nucleus (spin I = 3/2), which means its NMR signal is sensitive to the electric field gradient (EFG) at the nucleus, providing detailed information about the local symmetry of the sodium ion's environment. huji.ac.il Magic-Angle Spinning (MAS) is a technique used to average out anisotropic interactions, resulting in narrower spectral lines and higher resolution. emory.edu

In the context of sodium antimonates and related materials, ²³Na MAS NMR can distinguish between different sodium sites within the crystal structure. For example, in the mixed antimonate Na₀.₈Ni₀.₆Sb₀.₄O₂, ²³Na NMR studies at various temperatures revealed the presence of two main types of sodium atoms, which were assigned to different crystallographic positions (18g and 3b). researchgate.net As the temperature increases, motional averaging of these sites can be observed, leading to a narrowing of the NMR lines. researchgate.net

The chemical shift in ²³Na NMR is sensitive to the coordination environment and bonding of the sodium ion. In a study of sodium-antimonide (NaₓSb) alloys used in sodium-ion batteries, distinct chemical shifts were observed for different phases. nih.gov For instance, the change from Sb-Sb chains in NaSb to isolated Sb ions in Na₃Sb resulted in a shift of the ²³Na resonance to a higher frequency. nih.gov This sensitivity allows for the tracking of phase transformations during electrochemical processes.

Furthermore, the Knight shift, which is the shift in the NMR frequency due to the interaction of the nucleus with the spin of the conduction electrons in a metal, can provide insights into the electronic structure. wien2k.at In paramagnetic materials, the Fermi contact shift, a type of Knight shift, can be related to the magnetic susceptibility. scispace.com The temperature dependence of the ²³Na Knight shift has been used to study phenomena like continuous melting in confined sodium nanoparticles. researchgate.net

Table 2: ²³Na NMR Parameters for this compound Phases and Related Compounds

CompoundMAS Rate (kHz)Magnetic Field (T)Isotropic Chemical Shift (ppm)Key FindingsCitation
NaSb1016.4~ -15Characterized as a reference compound for NaₓSb anode studies. nih.gov
Na₃Sb1016.4~ 75Shows a distinct shift from NaSb, indicating a different local environment. nih.gov
Na₀.₈Ni₀.₆Sb₀.₄O₂Not specifiedNot specifiedNot specifiedTwo main types of Na sites identified, showing motional averaging with temperature. researchgate.net

¹H solid-state NMR is a valuable technique for studying the nature and arrangement of hydrogen-containing species, such as water molecules (H₂O) and hydronium ions (H₃O⁺), in hydrated this compound phases.

The ¹H NMR spectrum of isolated, rigid water molecules in a solid typically exhibits a characteristic line shape known as a Pake doublet. blogspot.comresearchgate.net This pattern arises from the dipolar coupling between the two protons in the water molecule. The separation between the peaks of the Pake doublet is related to the internuclear distance between the protons, allowing for the determination of the H-H distance. blogspot.com The observation of a Pake doublet can confirm the presence of structurally incorporated water of hydration. blogspot.com

In more complex hydrated systems, the ¹H NMR spectrum can reveal the presence of different proton environments. For instance, in a study of a hydrated sodium insertion compound of hydrogen molybdenum bronze, the ¹H NMR spectrum was simulated as a combination of two Pake doublets and a Gaussian peak. capes.gov.br One doublet was attributed to pairs of intralayer protons, while the other was assigned to protons in water molecules. capes.gov.br

The presence of hydronium ions (H₃O⁺) can also be identified by ¹H NMR. The spectrum of a triangular arrangement of three protons in an H₃O⁺ ion has a distinct line shape that can be distinguished from the Pake doublet of a water molecule. researchgate.net

Vibrational Spectroscopy (Raman and Infrared) for Molecular Structure and Bonding in this compound

Vibrational spectroscopy, encompassing both Raman and Infrared (IR) spectroscopy, is a powerful tool for probing the molecular structure and bonding within this compound compounds. These techniques are sensitive to the vibrations of atoms and molecular units, providing a fingerprint of the material's structure.

For example, in this compound glasses, IR spectra show bands corresponding to various vibrational modes of Sb-O bonds in SbO₃ structural units. researchgate.net In a study of strontium chloride doped sodium pentafluoro antimonate, an IR absorption band at 1065 cm⁻¹ was attributed to the stretching vibration of Sb-O. nveo.org

The mineral brizziite (NaSbO₃) has been extensively studied using Raman spectroscopy. mdpi.comresearchgate.net The spectra are characterized by strong bands associated with the symmetric and antisymmetric stretching modes of the SbO₃⁻ unit, as well as lower frequency bands corresponding to O-Sb-O bending modes. mdpi.com

Table 3: General Vibrational Mode Assignments in this compound and Related Compounds

Vibrational ModeTypical Wavenumber Range (cm⁻¹)TechniqueCompound/MaterialCitation
Sb-O Symmetric Stretch (ν₁)~615 - 660RamanBrizziite (NaSbO₃) mdpi.com
Sb-O Antisymmetric Stretch (ν₃)~516RamanBrizziite (NaSbO₃) mdpi.com
O-Sb-O Bending~230 - 312RamanBrizziite (NaSbO₃) mdpi.com
Sb-O Stretch1065IRStrontium Chloride doped Sodium Pentafluoro Antimonate nveo.org

Raman spectroscopy is particularly well-suited for studying the Sb-O vibrational modes in this compound and for monitoring phase transformations. The high polarizability of the Sb-O bonds often leads to strong Raman signals. shu.ac.uk

In the ilmenite (B1198559) structure of NaSbO₃ (brizziite), the Raman spectrum is characterized by distinct bands corresponding to the vibrations of the SbO₆ octahedra. The most intense bands are typically assigned to the symmetric stretching modes (ν₁) of the SbO₃⁻ units. For brizziite, two strong bands are often observed at around 617 cm⁻¹ and 660 cm⁻¹. researchgate.net This splitting can be attributed to the different bonding environments of the SbO₃⁻ units within the crystal structure. researchgate.net A weaker band around 508-516 cm⁻¹ is assigned to the antisymmetric Sb-O stretching vibration (ν₃). mdpi.comresearchgate.net The lower frequency region of the spectrum, typically below 400 cm⁻¹, contains bands corresponding to O-Sb-O bending modes. mdpi.comresearchgate.net

Raman spectroscopy can also be used to detect phase transformations. Changes in the crystal structure, such as a transition from an ilmenite to a perovskite phase, would result in significant changes in the Raman spectrum due to alterations in the symmetry and bonding of the SbO₆ octahedra. The appearance, disappearance, or shifting of Raman bands can thus serve as a clear indicator of a phase change. aps.org

Table 4: Raman Band Assignments for Brizziite (NaSbO₃)

Wavenumber (cm⁻¹)AssignmentDescriptionCitation
660ν₁ (SbO₃⁻)Symmetric stretching mode researchgate.net
617ν₁ (SbO₃⁻)Symmetric stretching mode researchgate.net
508ν₃ (SbO₃⁻)Antisymmetric stretching vibration researchgate.net
315O-Sb-O bendingBending mode researchgate.net
307O-Sb-O bendingBending mode researchgate.net
230O-Sb-O bendingBending mode researchgate.net
204O-Sb-O bendingBending mode researchgate.net

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Groups and Network Polymerization in this compound Systems

Fourier Transform Infrared (FTIR) spectroscopy is a powerful non-destructive technique used to identify the functional groups and elucidate the structural framework of materials. specificpolymers.com By analyzing the absorption of infrared radiation, which excites molecular vibrations, an FTIR spectrum provides a molecular "fingerprint" of the sample. upi.edu In the context of this compound systems, particularly glasses and glass-ceramics, FTIR is instrumental in understanding the arrangement of antimony-oxygen polyhedra and the degree of polymerization within the network. deepdyve.comresearchgate.net

Research on this compound glasses (Na₂O-Sb₂O₃) and related systems reveals characteristic vibrational bands corresponding to the structural units within the material. researchgate.net The spectra are typically analyzed to identify the presence and interplay of different antimony-oxygen coordinations. The primary structural units are trigonal SbO₃ pyramids and, in some cases, SbO₄ tetrahedral units. researchgate.netanalis.com.my

Key findings from FTIR studies on antimonate-based glasses include:

Identification of Structural Units: Infrared spectra show absorption bands that can be assigned to specific vibrational modes of Sb-O bonds in SbO₃ and SbO₄ units. researchgate.netanalis.com.my For instance, bands in the region of 714-735 cm⁻¹ are often assigned to the stretching vibrations of Te-O bonds in trigonal bipyramid (TeO₄) and trigonal pyramid (TeO₃) units in analogous tellurite (B1196480) glasses, providing a model for interpreting antimonate spectra. analis.com.my In borate (B1201080) glasses containing antimony, bands for BO₃ and BO₄ units are also identified, with antimony oxide acting as a network modifier. ekb.eg

Network Polymerization: The degree of polymerization in the glass network can be inferred from changes in the FTIR spectra. deepdyve.com Studies on Au₂O₃-doped this compound glasses have shown that an increase in the dopant concentration can lead to a higher degree of polymerization. deepdyve.comresearchgate.net This is attributed to an increasing concentration of Sb⁵⁺ ions that participate in the glass network with SbO₄ structural units. deepdyve.comresearchgate.net

Influence of Dopants: The introduction of dopants like silver oxide (Ag₂O) or gold(III) oxide (Au₂O₃) into the this compound glass matrix influences its structure. IR and Raman spectroscopic studies on Ag₂O-doped systems indicated an increasing degree of polymerization of the glass network as the Ag₂O concentration increased to 0.1 mol%. researchgate.net This change is linked to a higher concentration of tetrahedral Sb⁵⁺ ions contributing to the network formation. researchgate.net

Below is a table summarizing typical FTIR band assignments in antimonate-containing glass systems, based on analogies with similar oxide glasses.

Wavenumber (cm⁻¹)AssignmentReference
~700-740Stretching vibrations of Sb-O bonds in trigonal pyramid (SbO₃) and trigonal bipyramid (SbO₄) units. analis.com.my
~840-860Asymmetric stretching vibrations of B-O bonds in BO₄ tetrahedral units (in borate-containing glasses). analis.com.my
~1215-1220Asymmetric stretching vibrations of B-O bonds in BO₃ trigonal units (in borate-containing glasses). analis.com.my
~1360-1370Asymmetric stretching vibrations in trigonal BO₃ and trigonal B–O⁻ bonds. analis.com.my
~3600-3750Fundamental stretching of molecular water groups (O-H). analis.com.my

Thermal Analysis Techniques (DSC) for Phase Transitions and Glass Transformation in this compound Materials

Differential Scanning Calorimetry (DSC) is a fundamental thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature. tainstruments.com It is widely used to detect and quantify thermal events such as melting, crystallization, and glass transitions. torontech.comlinseis.com For this compound materials, DSC provides crucial data on thermal stability, phase transition temperatures, and the behavior of amorphous (glassy) phases. deepdyve.comresearchgate.net

Crystalline this compound (NaSbO₃) exhibits high thermal stability, with no melting point observed; it remains stable until it decomposes at 1400°C. nihonseiko.co.jp However, in amorphous this compound systems, such as glasses, DSC is essential for characterizing key thermal properties.

Key thermal events observed in this compound materials using DSC include:

Glass Transition (Tg): The glass transition is a reversible transition in amorphous materials from a hard, rigid state to a more flexible, rubbery state. tainstruments.com In a DSC thermogram, the Tg appears as a step-like change in the heat flow baseline, corresponding to a change in the material's heat capacity. tainstruments.com This is a critical parameter for defining the operational temperature range and processing conditions for glassy materials.

Crystallization (Tc): Upon heating, an amorphous or glassy material can undergo crystallization, which is an exothermic process. This appears as a sharp peak on the DSC curve. The temperature at which this occurs (Tc) is a measure of the glass's thermal stability against crystallization.

Melting (Tm): For crystalline phases within the material, melting is an endothermic event that appears as a sharp trough or peak (depending on convention) in the DSC curve. torontech.com While pure NaSbO₃ decomposes before melting, complex antimonate systems or glass-ceramics may contain phases with distinct melting points. deepdyve.comnihonseiko.co.jp

The following table summarizes the types of thermal events in this compound materials that can be analyzed using DSC.

Thermal EventDescriptionTypical DSC Signal CharacteristicReference
Glass Transition (Tg)Transition from a rigid glassy state to a rubbery state in amorphous regions.Step-like shift in the baseline. torontech.comtainstruments.com
Crystallization (Tc)Transformation from an amorphous to a crystalline structure upon heating.Sharp exothermic peak. torontech.com
Melting (Tm)Transition of a crystalline solid to a liquid state.Sharp endothermic peak. torontech.com
DecompositionChemical breakdown of the material at high temperatures.Endothermic or exothermic peaks. torontech.comnihonseiko.co.jp

Mössbauer Spectroscopy for Iron and Antimony Valence States and Magnetic Hyperfine Interactions in Doped Sodium Antimonates

Mössbauer spectroscopy is a highly sensitive nuclear technique that probes the local chemical environment of specific isotopes, such as ⁵⁷Fe and ¹²¹Sb. researchgate.net It is exceptionally useful for determining oxidation states, site occupancies, and magnetic properties of materials. researchgate.netacs.org For this compound systems, both ⁵⁷Fe and ¹²¹Sb Mössbauer spectroscopy provide invaluable, distinct information.

¹²¹Sb Mössbauer Spectroscopy: This technique is particularly powerful for unambiguously distinguishing between the trivalent (Sb³⁺) and pentavalent (Sb⁵⁺) oxidation states of antimony. acs.orgacs.org The large difference in the isomer shift (δ) for these two states allows for their clear identification and quantification. acs.org

Valence State Determination: In studies of perovskite antimonates like Ba₁₋ₓKₓSbO₃, ¹²¹Sb Mössbauer spectroscopy has unequivocally revealed the presence of two distinct antimony sites, Sb³⁺ and Sb⁵⁺, in the undoped and under-doped insulating phases. acs.org The isomer shift for Sb⁵⁺, as found in NaSbO₃, is near 0 mm/s, consistent with its nominally empty 5s electron shell. acs.org In contrast, Sb³⁺ exhibits a significantly more negative isomer shift. acs.org

Quantification: The relative areas of the spectral components corresponding to Sb³⁺ and Sb⁵⁺ can be used to determine their ratio in mixed-valence compounds. acs.org

⁵⁷Fe Mössbauer Spectroscopy: When this compound is doped with iron, as in the case of Na₂FeSbO₅, ⁵⁷Fe Mössbauer spectroscopy is used to study the state of the iron ions and the magnetic interactions.

Iron Valence and Coordination: Studies on Na₂FeSbO₅ have confirmed the presence of high-spin Fe³⁺ (3d⁵) ions situated in a distorted tetrahedral oxygen coordination. researchgate.netacs.orgarxiv.org

Magnetic Hyperfine Interactions: Below a characteristic temperature (T* ≈ 104 K), the ⁵⁷Fe Mössbauer spectra of Na₂FeSbO₅ exhibit magnetic hyperfine splitting. researchgate.netacs.orgarxiv.org Just below this temperature, the spectra show a relaxation behavior, which points to the existence of short-range magnetic correlations and critical spin fluctuations. researchgate.netarxiv.org This behavior is indicative of complex magnetic ordering, such as a spin-glass-like state. researchgate.netacs.org

The table below presents typical ¹²¹Sb Mössbauer parameters for antimony in different oxidation states, as observed in various oxide compounds.

Oxidation StateIsomer Shift (δ) vs. InSb (mm/s)Quadrupole Splitting (e²qQ) (mm/s)Typical Compound(s)Reference
Sb⁵⁺~0 to +0.9Small or zeroNaSbO₃, KSbO₃ acs.orgshu.ac.uk
Sb³⁺~-8 to -11.8~+10α-Sb₂O₃, β-Sb₂O₃, [SbCl₄]⁻ acs.orgresearchgate.net

Electron Spin Resonance (ESR) for Spin States and Magnetic Behavior of Sodium Antimonates

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique that detects materials with unpaired electrons (paramagnetic species). mlsu.ac.in It is highly sensitive to the local environment of these unpaired electrons and is used to study spin states, magnetic interactions, and defect centers. mlsu.ac.in In the study of this compound materials, ESR is applied to understand the magnetic behavior of doped systems and to identify radical species in photocatalytic processes.

Key findings from ESR studies on this compound materials include:

Identification of Active Species in Photocatalysis: ESR has been effectively used to study the photocatalytic mechanism of silver-doped this compound (Ag-NaSbO₃). scielo.brscielo.br Through ESR characterization, the active radical species responsible for the photodegradation of pollutants were identified as hydroxyl radicals (•OH) and superoxide (B77818) radicals (•O₂⁻). scielo.br This demonstrates the utility of ESR in probing reaction intermediates and mechanisms.

The table below summarizes key applications and findings of ESR spectroscopy in the analysis of this compound systems.

System StudiedESR ApplicationKey FindingsReference
Na₂FeSbO₅Probing magnetic dynamics and spin states.Revealed two distinct absorption modes, suggesting complex slow dynamics and a spin-cluster ground state with ordered and disordered segments. researchgate.netacs.orgarxiv.org
Na₄FeSbO₆Investigating magnetic subsystems.Showed the coexistence of two magnetic subsystems corresponding to different Fe³⁺ positions in the crystal lattice. researchgate.net
Ag-doped NaSbO₃Identifying reactive oxygen species in photocatalysis.Confirmed the generation of •OH and •O₂⁻ radicals as the primary active species under visible light irradiation. scielo.brscielo.br

Computational and Theoretical Investigations of Sodium Antimonate Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Properties of Sodium Antimonate (B1203111)

Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the electronic structure and properties of materials like sodium antimonate (NaSbO₃). wikipedia.orgmpg.de This quantum mechanical modeling method allows for the determination of a many-electron system's properties by utilizing functionals of the spatially dependent electron density. wikipedia.org DFT calculations provide valuable insights into the ground-state properties of atoms, molecules, and condensed phases. wikipedia.orgmpg.de

In the context of this compound, DFT has been employed to understand its electronic behavior, which is crucial for applications such as photocatalysis. scielo.brscielo.br For instance, DFT computations have been used to investigate the photocatalytic mechanism of silver-doped this compound (Ag-doped NaSbO₃), revealing how doping enhances its performance under visible light. scielo.brscielo.brscite.ai These calculations are often performed using software packages like the Vienna Ab initio Simulation Package (VASP). scielo.br

Band Structure and Density of States (DOS) Analysis of this compound Materials

The band structure and Density of States (DOS) are fundamental properties that dictate the electronic and optical behavior of a material. DFT calculations are instrumental in determining these characteristics for this compound (NaSbO₃).

The calculated band gap of trigonal NaSbO₃ is reported to be approximately 2.680 eV. materialsproject.org However, it's a known limitation of standard DFT functionals like the Generalized Gradient Approximation (GGA) that they tend to underestimate band gaps. materialsproject.orgresearchgate.net More advanced hybrid functional calculations, such as HSE06, can provide more accurate band gap values. dntb.gov.ua For pure NaSbO₃, DFT calculations have shown a band gap of around 4.15 eV to 4.2 eV. scielo.br

The top of the valence band in this compound is primarily composed of highly localized O 2p orbitals, a common feature in wide-band-gap oxides. ucl.ac.uk The conduction band minimum is formed by the anti-bonding overlap of Sb 5s and O 2p orbitals. ucl.ac.uk

Doping NaSbO₃ can significantly alter its electronic structure. For example, doping with silver (Ag) introduces new energy bands within the original band gap, effectively reducing it. scielo.br DFT calculations on Ag-doped NaSbO₃ (ANS) show a dramatically reduced band gap of about 2.05 eV. scielo.br This reduction is a key factor in the enhanced visible light absorption and photocatalytic activity of the doped material. scielo.brscielo.brscite.ai

The partial density of states (pDOS) analysis for Ag-doped NaSbO₃ reveals that the new energy bands near the Fermi level are mainly contributed by the 4d orbitals of Ag, with some contribution from the 2p orbitals of O and the 5p orbitals of Sb. scielo.br This confirms the successful incorporation of Ag into the NaSbO₃ crystal structure and its direct influence on the electronic properties. scielo.br

Charge Density Distribution and Bonding Characteristics in this compound Crystals

Charge density distribution analysis via DFT provides insights into the nature of chemical bonds within the this compound crystal. In NaSbO₃, the charge is primarily localized around the atomic positions, indicating the presence of typical ionic bonds between the constituent atoms. scielo.br

Specifically, the bonds between sodium (Na) and oxygen (O), as well as between antimony (Sb) and oxygen, exhibit ionic character. scielo.br In Ag-doped NaSbO₃, the Ag-O bonds are also found to be typical ionic bonds. scielo.br DFT calculations have determined the bond length of the Na-O bond to be approximately 2.038 Å and the Ag-O bond to be 2.053 Å in the doped structure. scielo.br

The analysis of charge density difference plots can reveal the charge transfer between atoms upon bond formation. The stability of dopants within the crystal structure can also be inferred from these calculations. For instance, the observation of charge accumulation around Ag atoms in Ag-doped NaSbO₃ suggests its stable incorporation into the crystal lattice. scielo.br

Lattice Parameter Optimization and Structural Predictions for this compound Compounds

DFT calculations are crucial for optimizing the lattice parameters and predicting the stable crystal structures of this compound and its doped variants. The theoretical crystal structure of NaSbO₃ is a unit cell containing 6 Na, 6 Sb, and 18 O atoms. scielo.br For trigonal NaSbO₃ (space group R-3), the calculated lattice parameters are a = 6.247 Å with an angle α = 51.049°. materialsproject.org

When modeling doped systems, such as Ag-doped NaSbO₃, a supercell approach is often used. For example, one Na atom in the NaSbO₃ crystal can be replaced by an Ag atom to create the model for the doped material. scielo.br The atomic coordinates and cell parameters are then optimized to find the lowest energy configuration. scielo.br These optimizations can predict changes in lattice parameters upon doping. scielo.br While specific values for the optimized lattice parameters of doped this compound are dependent on the computational setup, the process confirms the structural viability of such substitutions.

The accuracy of these structural predictions is fundamental, as the electronic and photocatalytic properties are highly dependent on the atomic arrangement.

Work Function Calculations for Photocatalytic Activity of this compound

The work function, which is the minimum energy required to remove an electron from a solid to a point immediately outside its surface, is a critical parameter for understanding the photocatalytic activity of a material. DFT calculations are used to determine the work function of this compound surfaces.

For pure NaSbO₃, the calculated work function is approximately 4.63 eV. scielo.br Doping with silver significantly increases the work function to about 6.72 eV for Ag-doped NaSbO₃. scielo.br An increased work function enhances the oxidation ability of the photogenerated holes. scielo.br This, in turn, can lead to the formation of more hydroxyl radicals (•OH), which are powerful oxidizing agents that play a crucial role in the photodegradation of pollutants. scielo.brscielo.br Therefore, the higher work function of Ag-doped NaSbO₃ contributes to its improved photocatalytic performance. scielo.br

These calculations are typically performed on surface models, where a vacuum slab is introduced to simulate the surface. scielo.br

Point Defect Analysis and Defect Chemistry of this compound

The study of point defects and defect chemistry is essential for understanding the electrochemical and transport properties of materials like this compound. These intrinsic defects can significantly influence the material's performance in applications such as batteries.

Dopant Substitution Mechanisms and their Energetics in this compound

The introduction of dopants into the this compound lattice is a key strategy for modifying its electronic and optical properties. Computational studies, particularly those employing density functional theory (DFT), are crucial for understanding the mechanisms of dopant substitution and their energetic feasibility. These calculations can predict which lattice sites are most favorable for dopant atoms to occupy and the energy cost or gain associated with these substitutions.

Research has shown that doping this compound (NaSbO₃) with silver (Ag) atoms can be achieved through methods like hydrothermal ion exchange. scielo.br Theoretical calculations based on DFT have been used to understand the resulting changes in the electronic structure. These studies indicate that the incorporation of Ag atoms introduces new energy levels within the bandgap of NaSbO₃. scielo.br This modification effectively reduces the material's bandgap, a finding that aligns with experimental observations. scielo.br The calculated reduction in the bandgap explains the enhanced visible light absorption and photocatalytic activity of Ag-doped this compound. scielo.br

For instance, theoretical calculations show a significant decrease in the bandgap of NaSbO₃ upon Ag doping.

Table 1: Calculated Bandgap Energies for Undoped and Ag-Doped this compound

Material Calculated Bandgap (eV)
NaSbO₃ 4.2 scielo.br

In other related antimonate systems, such as zinc antimonate (ZnSb₂O₆), computational studies have successfully predicted optimal dopants. Hybrid density functional theory was used to identify gallium (Ga) as an effective n-type dopant. acs.orgimperial.ac.uk These calculations predicted that Ga substitution on the Zn site would lead to high conductivity and transparency, a prediction later validated by experimental synthesis of Ga-doped ZnSb₂O₆ single crystals. acs.orgucl.ac.uk

Conversely, studies on this compound glasses doped with gold oxide (Au₂O₃) have shown that increasing the dopant concentration leads to a decrease in both AC and DC electrical conductivity by up to three orders of magnitude. researchgate.net This effect is attributed to the increased concentration of Sb⁵⁺ ions forming SbO₄ units within the glass network. researchgate.net

Molecular Dynamics Simulations for Ionic Diffusion and Transport in this compound

Molecular dynamics (MD) simulations are a powerful computational technique used to study the movement of atoms and ions over time. In the context of this compound, MD simulations provide atomic-level insights into the diffusion pathways and transport mechanisms of sodium ions (Na⁺), which is critical for applications such as solid-state batteries.

While direct MD simulation studies on pure this compound are not extensively documented in the provided results, the principles can be understood from studies on similar sodium-containing materials. For example, MD simulations have been used to investigate Na⁺ ion transport in various electrolytes. acs.orgmdpi.comresearcher.lifenih.gov These simulations track the trajectories of individual ions, allowing for the calculation of key transport properties like the self-diffusion coefficient.

In a study on Ga-substituted Na₂Zn₂TeO₆, ab initio molecular dynamics (AIMD) simulations were performed to compute ionic mobility. acs.org The simulations modeled systems with different concentrations of gallium dopants and sodium vacancies. The results showed that Ga substitution enhances the Na⁺ jumping rate and reduces the activation energy for ionic dynamics, findings that were consistent with experimental NMR data. acs.org

Table 2: Computationally Determined Activation Energies for Na⁺ Dynamics

System Method Activation Energy
Na₂Zn₂TeO₆ (NZTO) DFT AIMD Simulations Consistent with experimental results acs.org

Similarly, MD simulations of Na⁺ ions in water-mixed ionic liquids have provided detailed understanding of their coordination and diffusion behavior. nih.gov These studies revealed that the self-diffusion coefficient of Na⁺ ions increases with higher water content. nih.gov Such simulations can elucidate how the local environment around the sodium ion influences its mobility, a concept directly applicable to understanding Na⁺ diffusion within the crystal lattice of this compound.

Thermodynamic Assessments and Phase Stability Calculations for this compound Systems

Thermodynamic assessments are crucial for determining the stability of different phases of a material under various conditions of temperature, pressure, and composition. The CALPHAD (Calculation of Phase Diagrams) method is a powerful computational approach for performing such assessments. researchgate.net This method combines thermodynamic models with experimental data to build a self-consistent thermodynamic database, which can then be used to calculate phase diagrams.

For sodium-containing oxide systems, the CALPHAD method has been successfully applied to model the Na-O and Na-U-O systems. researchgate.net These models are vital for predicting phase equilibria and stability. A similar approach can be applied to the Na-Sb-O system to understand the phase stability of this compound.

The stability of a given phase can also be investigated using the Gibbs tangent plane distance criterion. scielo.br This method determines whether a single-phase mixture is stable or if it will spontaneously separate into multiple phases by evaluating the Gibbs free energy of the system. scielo.brpsu.edu If the tangent plane to the Gibbs free energy surface at the composition of the phase lies below the Gibbs energy surface of any other possible phase composition, the initial phase is stable. scielo.br

While specific thermodynamic database development for the binary Na₂O-Sb₂O₅ system is not detailed in the search results, solubility studies of this compound solids in aqueous solutions at temperatures up to 300°C have been conducted. iaea.org These experimental studies provide essential data that can be used as input for thermodynamic modeling to assess the stability of various this compound species and related solid phases under different conditions. iaea.org

Stochastic Models for Spin Relaxation in Magnetic Sodium Antimonates

In certain this compound compounds where antimony is partially substituted by a magnetic ion, complex magnetic behaviors can emerge. Stochastic models are theoretical frameworks used to describe systems that evolve randomly over time. These models are particularly useful for understanding dynamic magnetic phenomena like spin relaxation.

A prominent example is the study of sodium iron antimonate, Na₂FeSbO₅. arxiv.orgacs.orgresearchgate.neturfu.ru This material exhibits properties of a one-dimensional antiferromagnetic chain compound with a spin-glass ground state. arxiv.orgacs.orgresearchgate.neturfu.ru Experimental measurements, such as Mössbauer spectroscopy, revealed a relaxation behavior below a certain temperature (T* ≈ 104 K), indicating the presence of critical spin fluctuations and short-range magnetic correlations. acs.orgresearchgate.net

To explain the shape of the observed Mössbauer spectra below the freezing temperature, a stochastic model of ionic spin relaxation was successfully employed. arxiv.orgacs.orgresearchgate.neturfu.ruresearchgate.net This model accounts for the time-dependent fluctuations of the magnetic hyperfine field experienced by the iron nuclei. The application of this model, supported by electron spin resonance (ESR) data, suggests a complex slow magnetic dynamics and a spin-cluster ground state for Na₂FeSbO₅. acs.orgresearchgate.net

Table 3: Key Magnetic Transition Temperatures in Na₂FeSbO₅

Parameter Description Temperature (K)
T* Onset of magnetic hyperfine splitting ≈ 104 acs.orgresearchgate.net
Tf1 First spin-glass freezing temperature ≈ 80 acs.orgresearchgate.net

Computational Prediction of Novel this compound Materials (e.g., Transparent Conducting Oxides)

First-principles calculations, based on quantum mechanics, have become a powerful tool for the predictive design of new materials with desired properties. In the realm of this compound and related compounds, these computational methods are used to predict novel materials, particularly for applications like transparent conducting oxides (TCOs).

TCOs are unique materials that combine high electrical conductivity with optical transparency. Computational studies have been instrumental in identifying new candidates beyond the commonly used indium tin oxide (ITO). Following research on zinc antimonate, computational efforts have identified other Sb(V)-based oxides as promising TCOs. zenodo.orgresearchgate.net

For example, hybrid density functional theory calculations predicted that tri-rutile zinc antimonate (ZnSb₂O₆) could function as an ideal TCO. acs.orgimperial.ac.uk The calculations showed a direct bandgap of 3.54 eV and a small electron effective mass, suggesting high transparency and mobility. acs.org These predictions guided the successful synthesis and characterization of this material. acs.orgucl.ac.uk

More recently, computational work has identified binary antimony(V) oxide, Sb₂O₅, as another promising TCO when doped with fluorine. zenodo.orgresearchgate.net A full point defect analysis using hybrid DFT found that F-doped Sb₂O₅ should exhibit degenerate n-type transparent conducting behavior. zenodo.orgresearchgate.net These computational predictions provide a strong foundation for designing a new family of cost-effective, antimony-based TCOs, potentially including novel this compound compositions with enhanced electronic properties. zenodo.orgresearchgate.net

Advanced Applications of Sodium Antimonate in Materials Science

Catalytic Applications of Sodium Antimonate (B1203111)

Sodium antimonate (NaSbO₃) is emerging as a versatile material in the field of catalysis, demonstrating significant potential in both photocatalysis and organic synthesis. Its unique electronic and structural properties make it a subject of growing research interest for various catalytic applications.

Photocatalytic Degradation of Organic Pollutants by this compound

This compound has been identified as a promising photocatalyst for the degradation of organic pollutants in wastewater. scielo.brresearchgate.net When exposed to light, this compound can generate highly reactive species that break down complex organic molecules into simpler, less harmful substances. scielo.brresearchgate.net

A significant challenge with pure this compound is its relatively large band gap (around 4.2 to 4.5 eV), which limits its photocatalytic activity to the UV region of the electromagnetic spectrum. scielo.brresearchgate.net To enhance its efficiency under visible light, which constitutes a larger portion of the solar spectrum, researchers have explored various doping strategies. Doping involves introducing small amounts of other elements into the this compound crystal lattice.

One effective strategy is doping with silver (Ag). scielo.brscielo.br The introduction of silver atoms into the NaSbO₃ crystal structure has been shown to significantly reduce the material's band gap. scielo.brresearchgate.net For instance, studies have demonstrated that doping with silver can lower the band gap of this compound to as low as 2.3 eV. scielo.br This reduction in the band gap allows the material to absorb a broader range of light, including visible light, thereby enhancing its photocatalytic activity. scielo.brscielo.br Density Functional Theory (DFT) calculations have confirmed that the doping of Ag atoms creates additional energy bands, which is responsible for the reduced band gap and improved visible light absorption. scielo.br

The following table summarizes the effect of silver doping on the band gap of this compound:

MaterialBand Gap (eV)
Pure this compound (NaSbO₃)4.2
Silver-doped this compound (Ag-NaSbO₃)2.3
This table presents data on the band gap of pure and silver-doped this compound, showing a significant reduction upon doping.

The photocatalytic process in this compound is initiated by the absorption of photons with energy equal to or greater than its band gap. scite.ai This absorption excites an electron (e⁻) from the valence band (VB) to the conduction band (CB), leaving behind a positively charged "hole" (h⁺) in the valence band. scite.ai These photogenerated electron-hole pairs are the primary drivers of the photocatalytic reaction.

For these charge carriers to be effective, they must migrate to the surface of the photocatalyst without recombining. researchgate.net However, the recombination of electrons and holes is a competing process that reduces photocatalytic efficiency. Doping strategies, such as the incorporation of silver, can help to suppress this recombination. scielo.br Electrochemical studies have shown that silver-doped this compound exhibits a stronger ability to generate and transfer electrons and holes under visible light. scielo.brscielo.br The doping of silver atoms reduces the charge transfer resistance, which facilitates the movement of electrons and holes to the catalyst's surface where they can participate in redox reactions. scielo.brresearchgate.net Transient photocurrent response measurements have confirmed that silver-doped this compound has a significantly enhanced ability to generate and separate charge carriers compared to its undoped counterpart. scielo.brresearchgate.net

Once the photogenerated electrons and holes reach the surface of the this compound, they react with adsorbed water molecules and oxygen to produce highly reactive oxygen species (ROS). scielo.brresearchgate.net These ROS are the primary agents responsible for the degradation of organic pollutants. The main ROS involved are hydroxyl radicals (•OH) and superoxide (B77818) radicals (•O₂⁻). scielo.brmdpi.com

The photogenerated holes (h⁺) in the valence band are powerful oxidizing agents and can directly oxidize organic molecules. More importantly, they can react with water (H₂O) or hydroxide (B78521) ions (OH⁻) to form hydroxyl radicals (•OH). scielo.br These hydroxyl radicals are extremely reactive and non-selective, allowing them to attack a wide range of organic pollutants.

Simultaneously, the photogenerated electrons (e⁻) in the conduction band can reduce adsorbed molecular oxygen (O₂) to form superoxide radicals (•O₂⁻). scielo.br These superoxide radicals can also contribute to the degradation of organic pollutants, either directly or by participating in a series of reactions to produce other ROS, including hydroxyl radicals. researchgate.net Electron spin resonance (ESR) experiments have confirmed the presence of both •OH and •O₂⁻ radicals during the photocatalytic process using this compound, highlighting their crucial role in the degradation of organic pollutants. scielo.brresearchgate.net

For practical applications in water treatment, the stability and reusability of a photocatalyst are critical factors. frontiersin.org this compound-based photocatalysts, particularly silver-doped versions, have demonstrated remarkable stability and reusability in repeated photocatalytic cycles. scielo.br Studies have shown that after multiple cycles of degrading organic pollutants like methylene (B1212753) blue, the photocatalytic activity of silver-doped this compound shows only a slight decrease. scielo.br The morphology and crystal structure of the catalyst remain largely unchanged after repeated use, indicating good photochemical stability. scielo.brresearchgate.net This high stability suggests that this compound photocatalysts can be effectively reused, which is essential for developing cost-effective and sustainable water purification technologies. frontiersin.org

Lewis Acid Catalysis in Organic Reactions using this compound

Beyond photocatalysis, this compound is also gaining attention for its potential as a Lewis acid catalyst in organic synthesis. transparencymarketresearch.com A Lewis acid is a chemical species that can accept an electron pair from a Lewis base. wikipedia.org This interaction can activate the substrate, making it more susceptible to nucleophilic attack and facilitating a variety of organic transformations. wikipedia.org

Antimony compounds, in general, are known for their Lewis acidic properties. acs.orgnih.gov While strong antimony-based Lewis acids like antimony pentafluoride (SbF₅) are highly reactive, their corrosive nature can be a drawback. acs.org this compound offers a milder and potentially more stable alternative. Its use as a catalyst in organic reactions is an emerging area of research, with its Lewis acidity enabling the activation of certain substrates. transparencymarketresearch.com The application of this compound as a Lewis acid catalyst could provide a valuable tool for chemists, offering a new avenue for promoting various organic reactions. researchgate.net

Electrocatalytic Applications of Antimony-Doped Materials

Antimony-doped materials, particularly antimony-doped tin oxide (ATO), have garnered considerable attention as robust and efficient electrocatalysts or catalyst supports. acs.orgacs.org The introduction of antimony into the crystal lattice of metal oxides like tin oxide (SnO₂) significantly enhances their electronic conductivity, a crucial property for electrocatalytic applications. acs.orgmdpi.com Pure SnO₂ is a semiconductor with a wide band gap, which limits its electrical conduction during electrochemical reactions. mdpi.com Doping with Sb⁵⁺ introduces extra electrons into the conduction band, thereby improving the material's conductivity. mdpi.com

These antimony-doped materials have shown promise in several key electrocatalytic reactions:

Methanol (B129727) and Formic Acid Oxidation: Platinum (Pt) catalysts supported on antimony-doped tin oxide (Pt/ATO) have demonstrated superior activity and stability for the methanol oxidation reaction (MOR) compared to conventional carbon-supported catalysts. mdpi.com Similarly, palladium (Pd) catalysts on an ATO-carbon nanotube support (Pd/ATO-CNTs) showed enhanced activity for formic acid electrooxidation. acs.org

Oxygen Reduction Reaction (ORR): In proton-exchange membrane fuel cells (PEMFCs), ATO is explored as a durable, non-carbon support for platinum cathode catalysts. acs.org The strong metal-support interaction between Pt and ATO can lead to improved ORR activity and stability. acs.org

This compound (NaSbO₃) itself, and related metal antimonates, can act as effective co-catalysts or support materials in electrocatalysis, prized for their stability and catalytic activity. acs.org Research has shown that antimonate frameworks can modify the catalytic properties of other transition metal oxides. researchgate.net

A key mechanism by which antimony doping enhances electrocatalytic performance is through the creation of oxygen vacancies. rsc.org The introduction of antimony into a metal oxide lattice can significantly lower the energy required to form these vacancies. rsc.orgresearchgate.net This leads to a higher concentration of oxygen vacancies and an increased content of adsorbed oxygen species on the catalyst's surface. rsc.orglboro.ac.uk

These oxygen vacancies are not mere defects; they are catalytically active sites. mdpi.com They play a crucial role in the electrochemical process by:

Promoting Surface Reactions: In solid oxide fuel cells, Sb-doping in a perovskite anode was found to greatly improve the surface reaction rate constant for the hydrogen oxidation reaction. rsc.org

Enhancing Ion Adsorption: The vacancies can enhance the adsorption of reactive species. For instance, in rare earth-doped TNTs/SnO₂-Sb electrodes, the increased generation of oxygen vacancies acted as active sites for enhancing the adsorption of oxygen species, which in turn promoted the generation of hydroxyl radicals (•OH) for wastewater treatment. mdpi.com

Facilitating Oxidation: For the electrooxidation of formic acid on a Pd/ATO-CNTs catalyst, it was reasoned that the large number of oxygen vacancies produced by the antimony-doped material made the formic acid easier to oxidize. acs.org

The correlation is clear: a higher concentration of oxygen vacancies, facilitated by antimony doping, leads to enhanced electrocatalytic activity across a range of applications. rsc.orgmdpi.com

This compound in Energy Storage Devices

Anode Materials for Sodium-Ion Batteries Utilizing Antimony Compounds

Antimony (Sb) and its compounds are considered highly promising anode materials for sodium-ion batteries (SIBs), which are an attractive alternative to lithium-ion batteries due to the low cost and natural abundance of sodium. mdpi.comresearchgate.net The primary advantage of antimony is its high theoretical specific capacity of 660 mAh g⁻¹, which is achieved through an alloying/dealloying reaction with sodium to form Na₃Sb. researchgate.netrsc.org

However, the practical application of antimony-based anodes faces a significant challenge: the large volume change that occurs during the charge and discharge cycles as sodium ions are inserted and removed. whut.edu.cn This can lead to pulverization of the electrode material and a rapid loss of capacity. To overcome this issue, research has focused on various strategies involving nanostructuring and composite materials:

Nanostructured Antimony: Engineering antimony into nanostructures, such as nanoparticles or nanosheets, can help accommodate the strain from volume changes and improve cycling stability. researchgate.net

Antimony-Based Compounds: Intermetallic compounds and oxides of antimony are also being explored. mdpi.comwhut.edu.cn For example, antimony oxides can undergo both conversion and alloying reactions with sodium ions, potentially offering high initial capacities. mdpi.com Intermetallic alloys, such as SnSb, can also serve as high-capacity anodes, with the added benefit that both metal components can alloy with sodium. whut.edu.cn

The table below summarizes the electrochemical performance of various antimony-based anode materials for sodium-ion batteries as reported in research findings.

Anode MaterialFirst Cycle Specific Capacity (mAh g⁻¹)Current DensityKey Findings & Reference
Sb₈O₁₁Cl₂ Micron Rods723.4LowDemonstrates the high initial capacity potential of antimony oxychlorides, though stability is an issue. mdpi.com
~20-nm SnSb Colloidal Nanocrystals~760 (for Li-ion)1000 mA g⁻¹For sodium-ion storage, lower capacities were obtained but with higher relative capacity retention upon cycling. whut.edu.cn
Pure Antimony (Bulk)-Low to ModerateShows reversibility, making it a potentially attractive anode material. mdpi.com
Antimony Metal (Theoretical)660-This is the theoretical capacity based on the formation of Na₃Sb. mdpi.comrsc.org

These research efforts highlight the significance of nanostructure design and composite engineering in unlocking the potential of antimony-based materials for next-generation, high-performance sodium-ion batteries. mdpi.comresearchgate.net

Sodium-Ion Conductors for Solid-State Batteries based on Antimonates

The development of all-solid-state sodium batteries is a critical step toward safer energy storage, eliminating the flammable liquid electrolytes used in conventional batteries. xmu.edu.cnosti.gov Antimonate-based materials, particularly sodium thioantimonates like Na₃SbS₄, have been identified as a promising class of solid-state electrolytes (SSEs) due to their high ionic conductivity at room temperature. osti.govosti.gov

Pristine Na₃SbS₄ exhibits good ionic conductivity, but significant enhancements have been achieved through doping strategies. researchgate.net Aliovalent doping, which involves substituting an element with one of a different valence state, is particularly effective. Substituting some of the Sb⁵⁺ in Na₃SbS₄ with W⁶⁺ has proven to be a powerful strategy. nih.gov This substitution introduces sodium vacancies into the structure and stabilizes a cubic phase over the tetragonal phase, both of which are crucial for facilitating fast sodium-ion transport. nih.gov

Heavily doping Na₃SbS₄ with tungsten has led to the development of superionic conductors with exceptionally high room-temperature ionic conductivities and remarkably low activation energies for ion diffusion. researchgate.netosti.govnih.gov For example, a composition of Na₂.₈₉₅W₀.₃Sb₀.₇S₄, with a 30% tungsten doping level, exhibits a novel pseudo-cubic structure and achieves an ionic conductivity of 24.2 mS/cm with an extremely low activation energy of 0.09 eV. researchgate.netnih.gov This conductivity is among the highest reported for sulfide-based sodium-ion conductors. nih.gov Co-doping with elements like tin (Sn) or oxygen (O) has also been explored to further stabilize the desirable cubic phase, remove impurities, and enhance performance. researchgate.netrsc.org

Table 2: Ionic Conductivity of Doped Sodium Thioantimonate Solid Electrolytes
Electrolyte CompositionRoom Temperature Ionic Conductivity (mS/cm)Activation Energy (eV)Reference
Na₃SbS₄ (pristine)~1.0N/A osti.govresearchgate.net
Na₂.₇W₀.₃Sb₀.₇S₄14.50.12 researchgate.netosti.gov
Na₂.₈₉₅W₀.₃Sb₀.₇S₄24.20.09 researchgate.netosti.govnih.gov
Na₂.₈₈Sb₀.₈₈W₀.₁₂S₄32N/A nih.gov
Na₂.₉₅Sb₀.₉₅W₀.₀₅S₄10.37N/A researchgate.net

An ideal solid-state electrolyte must not only have high ionic conductivity but also be electrochemically stable against the electrodes, particularly the highly reactive sodium metal anode. osti.gov Na₃SbS₄-based electrolytes have demonstrated good compatibility with metallic sodium. osti.gov Cyclic voltammetry studies show that Na₃SbS₄ is stable over a wide voltage window, typically between 0.5-5V vs. Na/Na⁺, with no significant adverse reactions observed. osti.gov

However, tungsten doping, while beneficial for ionic conductivity, can sometimes deteriorate the stability of the interface between the electrolyte and the sodium anode. researchgate.net To counter this, co-doping strategies have been employed. For instance, co-doping with tungsten and oxygen was found to alleviate the deterioration of the Na/SSE interface, leading to more stable cycling in symmetric cells. researchgate.net Similarly, co-doping with tungsten and tin improved the critical current density, which is a measure of the electrolyte's ability to resist dendrite formation, by forming a protective Na-Sn alloy at the interface. rsc.org Furthermore, some of these advanced antimonate conductors show good stability against humid atmospheres, which is a significant advantage for manufacturing safety and cost-effectiveness, as it reduces the evolution of toxic H₂S gas. nih.gov

Optical and Glass-Ceramic Applications of this compound

This compound (NaSbO₃) is a crucial component in the manufacturing of specialized glass and glass-ceramic materials, where it serves multiple functions to enhance the final product's quality and performance. Its applications range from refining and decolorizing molten glass to influencing the material's fundamental network structure and imparting non-linear optical properties.

Fining Agents and Degreasers in Glass Manufacturing with this compound

In the glass industry, this compound is widely employed as a fining agent and degasser, particularly in the production of high-quality glass such as optical glass, solar panel glass, and cathode ray tubes. atamanchemicals.comlinchemicals.com During the melting process, molten glass can contain numerous small gas bubbles, which can significantly impair the optical clarity and structural integrity of the final product. This compound helps to eliminate these bubbles. polymeradd.co.thpolymeradd.co.th

As a fining agent, it works by releasing oxygen at high temperatures. This oxygen diffuses into the smaller bubbles, causing them to enlarge. These larger bubbles then rise more quickly to the surface of the molten glass and are expelled. hdinresearch.com This process, known as fining, results in a clearer, more transparent, and bubble-free glass product. polymeradd.co.thtransparencymarketresearch.com Furthermore, this compound acts as a degasser by helping to remove dissolved gases from the glass melt, further improving clarity. transparencymarketresearch.comglobenewswire.com Its role is particularly critical in the manufacturing of color television bulbs and other display glasses where optical perfection is paramount. atamanchemicals.comantimonychemicochemicals.comtradeindia.com

Decolorizing Agents for Optical and Cathode Ray Tube Glasses

This compound also functions as a decolorizing agent in the production of optical and cathode ray tube (CRT) glasses. linchemicals.comtaylorandfrancis.com The presence of certain impurities, most notably iron oxides, can impart an undesirable color tint to the glass. This compound helps to neutralize these coloring effects. hdinresearch.com

The mechanism involves the oxidation of ferrous oxide (FeO), which has a strong blue-green tint, to ferric oxide (Fe₂O₃). hdinresearch.com While ferric oxide still imparts a weak yellow color, its coloring effect is significantly less pronounced than that of ferrous oxide. By facilitating this oxidation, this compound effectively decolorizes the glass, leading to a more transparent and colorless final product. hdinresearch.com This property is essential for applications where high light transmittance and color fidelity are required, such as in optical lenses, prisms, and CRT screens. taylorandfrancis.comnihonseiko.co.jpunilongindustry.com

Influence on Glass Network Polymerization in this compound Doped Systems

The introduction of this compound into a glass matrix can significantly influence the polymerization of the glass network. Research on this compound doped systems has shown that antimony ions can exist in two oxidation states, Sb³⁺ and Sb⁵⁺, and their relative concentrations affect the glass structure. deepdyve.com

In studies involving Na₂O‐Sb₂O₃ glasses, it has been observed that an increasing concentration of Sb⁵⁺ ions, which participate in the glass network with SbO₄ structural units, leads to an increased degree of polymerization of the glass network. deepdyve.comx-mol.com Conversely, the presence of Sb³⁺ ions, which typically form [:SbO₃] pyramidal units, tends to depolymerize the silicate (B1173343) network. shu.ac.uk This ability to modify the glass network structure allows for the tailoring of the material's physical properties, such as its viscosity and thermal stability. The controlled addition of this compound can, therefore, be used to design glasses with specific structural and functional characteristics. deepdyve.com

Non-linear Optical (NLO) Properties of Sodium Fluoroantimonates

While research on the non-linear optical (NLO) properties of this compound itself is limited, studies on related fluorine-containing antimonate compounds, such as sodium fluoroantimonates, have shown potential for NLO applications. The synthesis of novel materials with significant third-order nonlinear optical susceptibility is an active area of research for applications in photonics and optoelectronics. rsc.org

For instance, studies on fluorine-containing metal naphthalocyanines have demonstrated that fluorination can enhance properties relevant to NLO applications, such as solubility and photostability. nih.govresearchgate.net Research into nanocomposites, such as zinc tungsten oxide synthesized using sodium tungstate (B81510) (Na₂WO₄), has also explored third-order non-linear optical properties, indicating that the combination of different metal oxides can lead to desirable NLO effects. frontiersin.org Although direct data on sodium fluoroantimonates is not prevalent in the provided search results, the broader field suggests that the incorporation of fluorine into antimonate structures is a promising avenue for developing new NLO materials.

Flame Retardant Synergists Utilizing this compound

This compound is a well-established flame retardant synergist, enhancing the fire-resistant properties of various materials, particularly in conjunction with halogenated compounds. marketresearchintellect.comusantimony.com Its effectiveness stems from its chemical behavior at elevated temperatures and its interaction with the polymer matrix and the halogen source.

Mechanistic Contributions in Halogenated Flame Retardant Systems

When combined with halogenated flame retardants (containing chlorine or bromine), this compound exhibits a synergistic effect that is crucial for achieving high levels of fire safety in plastics, textiles, and other combustible materials. antimonychemicochemicals.comchempoint.com The primary mechanism of action occurs in both the gas and condensed phases during combustion.

In the gas phase, the heat of the fire causes the halogenated compound to release hydrogen halides (HX, where X is a halogen). These react with this compound to form antimony trihalide (SbX₃) or antimony oxyhalide (SbOX). urbanmines.com These volatile antimony compounds act as radical traps in the flame, interrupting the chain reactions of combustion. urbanmines.com They scavenge highly reactive H· and OH· radicals, which are essential for flame propagation, thus inhibiting the fire.

In the condensed phase, this compound promotes the formation of a protective char layer on the surface of the material. marketresearchintellect.com This char acts as an insulating barrier, shielding the underlying polymer from heat and oxygen, and reducing the release of flammable volatiles into the gas phase. marketresearchintellect.comurbanmines.com

One of the key advantages of this compound over other antimony compounds like antimony trioxide is its lower reactivity, which prevents the depolymerization of sensitive polymers like polyethylene (B3416737) terephthalate (B1205515) (PET) during high-temperature processing. 2017erp.com Furthermore, its refractive index is similar to that of many plastics, which allows for the production of materials with better transparency and color clarity compared to those using antimony trioxide. nihonseiko.co.jpnihonseiko.co.jp

Sodium Antimonate in Environmental Remediation Technologies

Adsorption Mechanisms of Antimony Species (Sb(III) and Sb(V)) by Antimonate-related Materials

The removal of antimony from aqueous environments is often achieved through adsorption, a process where antimony ions or compounds bind to the surface of a solid material. nih.gov Materials related to antimonate (B1203111), particularly iron and manganese oxides and oxyhydroxides, have demonstrated significant potential for antimony adsorption. nih.goviwaponline.com The effectiveness of this process is governed by a complex interplay of surface chemistry and environmental conditions.

Role of Surface Hydroxyl Groups in Antimony Adsorption

The surfaces of many effective adsorbents, such as iron and manganese oxyhydroxides, are rich in hydroxyl (-OH) groups. iwaponline.comfrontiersin.orgresearchgate.net These surface hydroxyl groups play a pivotal role in the adsorption of both trivalent antimony (Sb(III)) and pentavalent antimony (Sb(V)). researchgate.netmdpi.com The primary mechanism is believed to be ligand exchange, where the hydroxyl groups on the adsorbent surface are replaced by antimony species, leading to the formation of inner-sphere complexes. iwaponline.commdpi.com Specifically, research on goethite (α-FeOOH) has highlighted the importance of its hydroxyl groups in adsorbing Sb(V) through surface complexation. researchgate.net This interaction is a key factor in immobilizing antimony and reducing its mobility in the environment.

Electrostatic Interactions and Complexation in Antimony Removal

The removal of antimony from water is significantly driven by complexation and electrostatic interactions. nih.gov The surface charge of the adsorbent material and the chemical form (speciation) of antimony in the water, both of which are heavily influenced by pH, are critical factors. frontiersin.orgmdpi.com Under acidic conditions, the surface of many adsorbents becomes positively charged, promoting the attraction of anionic antimony species like Sb(OH)₆⁻. frontiersin.orgmdpi.com As the pH increases, the adsorbent surface tends to become more negatively charged, which can lead to electrostatic repulsion and a decrease in the adsorption of anionic antimony. frontiersin.orgmdpi.com

The formation of surface complexes is a primary mechanism for antimony removal. nih.govresearchgate.net This can involve both inner-sphere complexation, where a direct chemical bond is formed between the antimony species and the adsorbent surface, and outer-sphere complexation, where the interaction is mediated by electrostatic forces without direct bonding. researchgate.net Studies have shown that for Sb(V) adsorption on minerals like gibbsite, outer-sphere complexation is significant, while inner-sphere complexes may form in more acidic environments. researchgate.net

Influence of Environmental Factors (pH, Concentration, Contact Time) on Antimony Sorption

The efficiency of antimony sorption by antimonate-related materials is highly dependent on several environmental factors.

pH: The pH of the solution is a master variable that affects both the surface charge of the adsorbent and the speciation of antimony. mdpi.comsemanticscholar.org For Sb(V), which predominantly exists as the anion Sb(OH)₆⁻ over a wide pH range (2-11), adsorption is generally favored at lower pH values where the adsorbent surface is more positively charged. iwaponline.commdpi.com Conversely, as pH increases, the adsorption of Sb(V) tends to decrease due to increased electrostatic repulsion. iwaponline.com The effect of pH on Sb(III) adsorption can be less pronounced as it often exists as a neutral molecule, Sb(OH)₃, over a broad pH range. mdpi.com

Concentration: The initial concentration of antimony in the water also plays a crucial role. semanticscholar.org Generally, a higher initial concentration can lead to increased adsorption, as more antimony is available to bind to the active sites on the adsorbent. mdpi.comsemanticscholar.org

Contact Time: The duration of contact between the adsorbent and the contaminated water influences the extent of antimony removal. mdpi.com Adsorption is often a two-stage process: an initial rapid phase where antimony binds to easily accessible surface sites, followed by a slower phase as antimony diffuses into the porous structure of the adsorbent. mdpi.com Equilibrium is typically reached after a certain period, which can range from a few hours to several hours depending on the specific adsorbent and conditions. frontiersin.org

Table 1: Influence of Environmental Factors on Antimony Adsorption

FactorGeneral Effect on Sb(V) AdsorptionGeneral Effect on Sb(III) AdsorptionReferences
pH Decreases with increasing pHLess pH-dependent, often high over a broad range iwaponline.commdpi.comufms.br
Initial Concentration Adsorption capacity increases with concentrationAdsorption capacity increases with concentration mdpi.comsemanticscholar.org
Contact Time Rapid initial uptake followed by slower equilibrationRapid initial uptake followed by slower equilibration frontiersin.orgmdpi.com

Impact of Natural Organic Matter (e.g., Humic Acid) on Sb(V) Adsorption

Natural organic matter (NOM), such as humic acid, is ubiquitous in soil and water and can significantly influence the adsorption of Sb(V). mdpi.comsemanticscholar.org The presence of humic acid can have a dual effect. On one hand, humic acid can compete with Sb(V) for adsorption sites on the surface of minerals like ferrihydrite, leading to a decrease in Sb(V) removal. mdpi.comsemanticscholar.org This is because humic acid can coat the adsorbent particles, blocking the reactive sites. mdpi.com

On the other hand, dissolved humic acid can form complexes with metal ions, which can then adsorb onto surfaces, a process that can sometimes enhance the removal of certain contaminants. hnu.edu.cnmdpi.com However, in the case of Sb(V), the predominant effect observed is often a reduction in adsorption in the presence of humic acid. mdpi.com Studies have shown that incorporating humic acid onto the surface of ferrihydrite reduces the number of reactive adsorption sites available for Sb(V). mdpi.comsemanticscholar.org

Biologically Mediated Redox Reactions of Antimonate

Microorganisms play a crucial role in the biogeochemical cycling of antimony by mediating its redox transformations. rsc.orgnih.gov These biological processes can significantly impact the mobility and toxicity of antimony in the environment.

Dissimilatory Antimonate Reduction by Microorganisms

Certain bacteria are capable of using pentavalent antimony, or antimonate [Sb(V)], as a terminal electron acceptor in a process known as dissimilatory antimonate reduction. researchgate.netnih.gov This is a form of anaerobic respiration where the microorganisms gain energy for their growth by oxidizing an electron donor (like organic matter) and transferring the electrons to Sb(V), reducing it to trivalent antimony [Sb(III)]. researchgate.netacs.org

This microbial reduction has significant implications for environmental remediation. The resulting Sb(III) is often less soluble and can precipitate out of the solution as minerals like antimony trioxide (Sb₂O₃). researchgate.netnih.govmdpi.com This process effectively removes antimony from the aqueous phase, sequestering it into a solid form. mdpi.com

Several bacterial species have been identified that can carry out dissimilatory antimonate reduction. For instance, a bacterium designated as strain MLFW-2, a member of the Bacillales order, has been shown to conserve energy for growth by reducing antimonate. researchgate.netnih.gov Other examples include Dechloromonas sp. and Propionivibrio sp. mdpi.com Research has also indicated that this respiratory process can coexist with cytoplasmic reduction mechanisms, where antimony reduction occurs inside the cell, often as a detoxification strategy. nih.govtongji.edu.cn

Biogenic Precipitation of Antimony Trioxide Microcrystals

The interaction between microorganisms and antimony (Sb) is a key area of research for environmental remediation. Specific bacteria have demonstrated the ability to transform dissolved, and therefore mobile, antimony species into solid, less bioavailable forms. A notable example is the process of dissimilatory antimonate reduction, where bacteria use antimonate [Sb(V)] as a terminal electron acceptor in anaerobic respiration. researchgate.net

Research has identified a bacterium, designated as strain MLFW-2, which belongs to the order Bacillales. This microorganism is capable of conserving energy for growth by reducing antimonate [Sb(V)]. researchgate.net The biological reduction results in the formation of antimonite [Sb(III)], which then precipitates out of the solution as microcrystals of antimony trioxide (Sb₂O₃). researchgate.netrsc.org This biogenic precipitation is a significant finding because antimony trioxide has low solubility in water. researchgate.net By converting soluble antimonate into insoluble microcrystals, this microbially-mediated process can control the bioavailability and transport of antimony in the environment, offering a potential strategy for the remediation of Sb-contaminated sites. researchgate.net Studies suggest that under certain conditions, such as in sulfide-rich environments, the end product of dissimilatory Sb reduction could be stibnite (B1171622) (Sb₂S₃) instead of antimony trioxide, which would further reduce the concentration of dissolved antimony due to its practical insolubility. rsc.org

Soil Washing and Mobilization of Antimony from Contaminated Soils

Soil washing is an environmental remediation technique used to remove contaminants like antimony from soil matrices. The process involves using a liquid washing solution to mobilize the antimony, which can then be separated from the soil. Low molecular weight organic acids (LMWOAs) have emerged as promising, eco-friendly washing agents due to their strong complexing ability and lower environmental impact compared to harsher chemicals. mdpi.comresearchgate.net The effectiveness of this technology depends on the selection of a suitable washing agent, optimization of washing parameters (such as concentration, liquid-to-solid ratio, and washing time), and a clear understanding of the removal mechanisms. mdpi.comresearchgate.net

Research has shown that various low molecular weight organic acids can effectively remove antimony from contaminated soils. The efficiency of removal, however, varies significantly depending on the specific acid used and the process conditions. mdpi.comnih.gov

In one study comparing ten common washing agents, oxalic acid and etidronic acid (HEDP) were identified as the most effective. Under optimal conditions (0.5 mol/L for oxalic acid, 480 minutes washing time, and a 15:1 liquid-to-solid ratio), oxalic acid achieved an antimony removal efficiency of 68.79%. mdpi.com Another investigation focusing on agricultural soil co-contaminated with antimony and arsenic found citric acid to be the most efficient among the three tested LMWOAs (citric, oxalic, and tartaric acid), removing 26.6% of the antimony. nih.gov A different study on high-level contaminated soil reported that oxalic acid could achieve a washing efficiency of up to 91% for Sb under its optimal conditions. hjkxyj.org.cn

The selection of the organic acid and the optimization of parameters like concentration are crucial for maximizing removal efficiency. For instance, the removal efficiency of citric acid, oxalic acid, tartaric acid, malic acid, and HEDP increased significantly when their concentrations were raised from 0.01 mol/L to 0.1 mol/L. mdpi.com

Table 1: Efficacy of Different Low Molecular Weight Organic Acids (LMWOAs) in Antimony (Sb) Removal from Soil

Washing Agent Sb Removal Efficiency (%) Optimal Conditions / Study Focus Source(s)
Oxalic Acid (OA) 68.79% 0.5 mol/L concentration, 480 min washing time, 15:1 L/S ratio. mdpi.com
Oxalic Acid (OA) ~91% Optimized for high-level contaminated mining soil. hjkxyj.org.cn
Oxalic Acid (OA) 18.4% Compared with TA and CA for co-contaminated agricultural soil. nih.gov
Etidronic Acid (HEDP) 49.73% 0.2 mol/L concentration, 480 min washing time, 15:1 L/S ratio. mdpi.com
Citric Acid (CA) 44.42% Optimized conditions for comparative LMWOA study. mdpi.com
Citric Acid (CA) 26.6% Most efficient in a study with OA and TA on agricultural soil. researchgate.netnih.gov
Tartaric Acid (TA) 43.45% Optimized conditions for comparative LMWOA study. mdpi.com
Tartaric Acid (TA) 16.8% Compared with OA and CA for co-contaminated agricultural soil. nih.gov
Malic Acid (MA) 45.49% Optimized conditions for comparative LMWOA study. mdpi.com

The removal of antimony from soil by LMWOAs is driven by several key mechanisms: acid dissolution, complexation, and ligand exchange. mdpi.comresearchgate.net These processes often occur simultaneously and are influenced by the properties of both the organic acid and the soil, particularly the presence of iron (Fe) and aluminum (Al) minerals, which are primary binding sites for antimony. mdpi.comresearchgate.net

Acid Dissolution: LMWOAs release hydrogen ions (H+), which lowers the pH of the soil solution. This acidic environment promotes the dissolution of soil minerals, especially iron and aluminum oxides and hydroxides, that have adsorbed or co-precipitated antimony, thereby releasing it into the washing solution. mdpi.com

Complexation: The carboxyl and hydroxyl functional groups within the organic acid molecules can form stable, water-soluble complexes with metal ions like Fe(III) and Al(III) in the soil. mdpi.comresearchgate.net This process frees up the antimony oxyanions that were originally bound to these metals. mdpi.com

Ligand Exchange: The negatively charged organic acid anions can directly compete with antimony oxyanions (such as antimonate) for adsorption sites on the surface of soil particles, particularly on iron and aluminum oxides. mdpi.comhjkxyj.org.cn The organic ligands displace the adsorbed antimony, causing it to be released from the soil matrix into the solution. mdpi.commdpi.com

Fate and Transport of Antimony in Aquatic and Terrestrial Ecosystems

Antimony is a naturally occurring element that can be introduced into ecosystems through geological weathering as well as anthropogenic activities like mining and industrial processes. gov.bc.carsc.org Its fate and transport in the environment are complex and governed by factors such as pH, redox conditions, and interactions with solid phases like minerals and organic matter. gov.bc.carsc.org Antimony exists primarily in two oxidation states, Sb(III) and the more stable Sb(V). gov.bc.ca

In terrestrial systems, antimony mobility in soils is often low as it tends to adsorb onto iron and aluminum oxides. rsc.org However, its potential to leach and disperse from contaminated soils poses a risk to water quality. rsc.org Atmospheric transport can also be a significant pathway, where antimony released from industrial emissions can be deposited into aquatic and terrestrial systems far from the original source. epa.govgeologyscience.ru In aquatic environments, the behavior of antimony depends on the specific chemistry of the water body; it can be transported as dissolved species or adsorbed to suspended particulate matter. gov.bc.caepa.gov

Bioaccumulation refers to the uptake and concentration of a substance in an organism from its environment, including water, soil, and food. Studies have shown that antimony does bioaccumulate in a variety of freshwater and terrestrial organisms. researchgate.netusgs.gov Aquatic life, such as algae, macrophytes, and sediment-dwelling organisms, can accumulate notable levels of antimony. researchgate.net For example, in one contaminated stream, aquatic autotrophs and macroinvertebrates showed significantly elevated antimony concentrations. researchgate.net Similarly, in a study near a mine site, microbial mats were found to be extremely contaminated with antimony, which was then transferred to tadpoles that fed on them. usgs.gov

Biomagnification , in contrast, is the increasing concentration of a substance in organisms at successively higher levels in a food chain. Field studies and research consistently indicate that antimony, unlike some other toxic substances, does not biomagnify in aquatic or terrestrial food webs. researchgate.netusgs.gov In fact, a trend of bio-diminution or trophic dilution is often observed, where antimony concentrations decrease at higher trophic levels. usgs.gov One study of a freshwater ecosystem reported a clear trend of decreasing antimony concentrations from primary producers to tadpoles, then to macroinvertebrates, and finally to trout at the top of the measured food web. usgs.gov This suggests that while organisms at lower trophic levels can accumulate significant amounts of antimony, it is not efficiently transferred up the food chain to predators. researchgate.netgov.bc.ca

Table 2: Bioaccumulation vs. Biomagnification Potential of Antimony

Concept Definition Relevance to Antimony Source(s)
Bioaccumulation An organism's uptake of a chemical to a concentration higher than that in the surrounding environment. Occurs. Antimony accumulates in organisms, particularly primary producers like algae and aquatic plants. researchgate.netusgs.govresearchgate.net
Biomagnification The increasing concentration of a chemical in organisms at successively higher trophic levels. Does Not Occur. Field studies show that antimony concentrations tend to decrease at higher trophic levels (bio-diminution). researchgate.netusgs.govgov.bc.ca

Mechanistic Studies of Sodium Antimonate in Biological Systems Focus on Antimonial Drugs

Antileishmanial Activity and Mechanisms of Pentavalent Antimonials (e.g., Sodium Stibogluconate)

The antileishmanial effect of pentavalent antimonials (Sb(V)) is multifaceted, with evidence supporting multiple models of action. These drugs are known to disrupt the thiol metabolism and bioenergetics of the Leishmania parasite. The activity is largely specific to the amastigote stage of the parasite, which resides within the phagolysosomes of host macrophages.

Prodrug Hypothesis: Biological Reduction of Sb(V) to Active Sb(III)

A widely accepted model for the mechanism of action of pentavalent antimonials is the "prodrug hypothesis". nih.govnih.gov This model posits that Sb(V) compounds, such as sodium stibogluconate, are not directly toxic to the parasite but must first be biologically reduced to the more cytotoxic trivalent form, Sb(III). nih.govnih.gov This reduction is crucial for the drug's activity, as Sb(III) is significantly more potent against both the promastigote and amastigote forms of Leishmania.

The reduction of Sb(V) to Sb(III) is thought to occur both within the host macrophage and the parasite itself. nih.gov This process is facilitated by endogenous thiols and specific parasite enzymes. The acidic environment of the macrophage's phagolysosome, where the amastigotes reside, is believed to favor this chemical conversion. nih.gov Studies have shown that amastigotes are much more susceptible to Sb(V) than promastigotes, which is attributed to their higher capacity for drug reduction. nih.govmdpi.com

Interaction with Sulfhydryl Groups in Enzymes and Subsequent Metabolic Disruption

A primary mechanism of antimony's toxicity, particularly in its trivalent form (Sb(III)), is its high affinity for sulfhydryl (-SH) groups present in proteins and enzymes. By binding to these crucial functional groups, Sb(III) can inactivate key enzymes involved in vital metabolic pathways. This interaction can disrupt glycolysis, the citric acid cycle, and fatty acid oxidation, thereby interfering with the parasite's energy production in the form of ATP and GTP. The disruption of these core metabolic processes is a significant factor in the drug's parasiticidal effect.

Role of Thiols and Ribose-Containing Biomolecules in Antimonial Action

Thiol-containing molecules play a dual role in the action of antimonial drugs. Low-molecular-weight thiols, such as glutathione (B108866) (GSH) in the host and the parasite-specific dithiol trypanothione (B104310) (T(SH)₂), are instrumental in the reduction of Sb(V) to the active Sb(III) form. nih.govmdpi.com The rate of this reduction is dependent on pH and temperature, with acidic conditions and higher temperatures favoring the conversion. nih.govnih.gov

Once Sb(III) is formed, it avidly interacts with these same thiols. The formation of Sb(III)-thiol conjugates is a key step in the drug's mechanism. Trivalent antimony has been shown to induce a rapid efflux of intracellular trypanothione and glutathione from the parasite, thereby depleting its primary defense against oxidative stress. This disruption of the thiol redox balance makes the parasite more vulnerable to oxidative damage.

Thiol CompoundRole in Antimonial ActionKey Research Findings
Glutathione (GSH)Reduction of Sb(V) to Sb(III) in host and parasitePromotes the reduction of Sb(V), a reaction favored at acidic pH and elevated temperatures, mimicking the phagolysosome environment. nih.gov
Trypanothione (T(SH)₂)Parasite-specific reduction of Sb(V) and target for Sb(III)Rapidly reduces Sb(V) to Sb(III) under physiological conditions relevant to the parasite. nih.gov Sb(III) inhibits trypanothione reductase and promotes efflux of T(SH)₂.

Identification of Molecular Targets (e.g., Trypanothione Reductase, Zinc-Finger Proteins) for Antimonials

Specific molecular targets for antimonials within the Leishmania parasite have been identified, providing a more detailed picture of their mechanism of action.

Trypanothione Reductase (TR): This enzyme is unique to trypanosomatids and is essential for maintaining the intracellular thiol pool in its reduced state, which is critical for the parasite's antioxidant defense. Sb(III) has been shown to be a potent inhibitor of trypanothione reductase. nih.gov By inhibiting this enzyme, Sb(III) prevents the regeneration of trypanothione from its oxidized form (trypanothione disulfide), leading to an accumulation of oxidative stress and disruption of the parasite's redox balance. The inhibition constant (Ki) for Sb(III) against TR has been reported to be approximately 1.5 µM. nih.gov

Zinc-Finger Proteins: Another class of potential molecular targets for antimonials are zinc-finger proteins. These proteins contain zinc-binding domains that are crucial for their structure and function, which often involves binding to DNA and regulating gene expression. Research has demonstrated that Sb(III) can compete with and displace Zn(II) from its binding sites in certain zinc-finger domains, such as the CCHC-type found in the HIV-1 nucleocapsid protein (NCp7). nih.govmdpi.commdpi.combohrium.com This suggests that Sb(III) could disrupt the function of essential Leishmania zinc-finger proteins, interfering with processes like DNA replication and repair. bohrium.com Studies have shown that Sb(III) has a greater binding affinity for CCCH-type zinc finger domains compared to CCHC domains, which may be particularly relevant as CCCH domains are important in kinetoplastid biology. mdpi.com

Molecular TargetMechanism of Inhibition by AntimonyConsequence for the Parasite
Trypanothione Reductase (TR)Sb(III) binds to catalytic cysteine residues (Cys52, Cys57) and His461', inhibiting enzyme activity. nih.govDisruption of the trypanothione-based antioxidant system, leading to increased oxidative stress.
Zinc-Finger ProteinsSb(III) competes with and displaces Zn(II) from zinc-finger domains (e.g., CCHC and CCCH types). nih.govmdpi.comPotential disruption of DNA replication, repair, and gene regulation. bohrium.com

Induction of Oxidative Stress and Apoptosis in Cancer Cell Lines by Sodium Thioantimonate

There is currently a lack of available scientific literature detailing the specific effects of sodium thioantimonate on cancer cell lines with respect to the induction of oxidative stress and apoptosis. While other antimonial compounds have been investigated for their pro-apoptotic and oxidative stress-inducing effects in various cell types, including some cancer cells, research focused specifically on sodium thioantimonate (Na₃SbS₄) in this context could not be identified.

Host Immune Activation by Antimonials

Antimonials have been shown to be potent immunomodulators, capable of stimulating both the innate and adaptive immune systems to combat intracellular pathogens like Leishmania. This activation is a key component of their therapeutic action, transforming the host's cellular machinery into a more effective parasite-clearing system.

Activation of Innate and Adaptive Immune Compartments by Sodium Antimony Gluconate

Sodium Antimony Gluconate (SAG), a pentavalent antimonial, orchestrates a multi-faceted activation of the host's immune defenses. Its mechanism involves the stimulation of critical signaling pathways within macrophages, the primary host cells for Leishmania parasites. Research has demonstrated that SAG treatment induces the phosphorylation of key signaling molecules, leading to a cascade of events that culminates in parasite death.

Specifically, SAG has been shown to activate phosphoinositide 3-kinase (PI3K) and mitogen-activated protein kinase (MAPK) pathways. mdpi.com This activation triggers the production of reactive oxygen species (ROS) in the early hours following treatment, contributing to initial parasite killing. Subsequently, the activation of p38 MAPK leads to the release of tumor necrosis factor-alpha (TNF-α), which in turn stimulates the production of nitric oxide (NO), a potent anti-leishmanial agent, for a more sustained parasite clearance.

The signaling cascade initiated by SAG is intricate, involving the phosphorylation of several downstream effectors. The activation of the PI3K pathway leads to the phosphorylation of Akt and protein kinase C (PKC). The Ras-Raf-MEK-ERK signaling pathway is also stimulated, with evidence of phosphorylation of ERK-1 and ERK-2. These events highlight the profound impact of sodium antimony gluconate on the intracellular signaling of macrophages, reprogramming them for enhanced microbicidal activity.

Table 1: Key Signaling Molecules Activated by Sodium Antimony Gluconate in Macrophages

Signaling MoleculePathwayDownstream Effect
PI3KPI3K/AktActivation of Akt and p38 MAPK
ERK-1/ERK-2MAPK/ERKIncreased production of ROS
p38 MAPKMAPKTNF-α release and subsequent NO production
AktPI3K/AktCell survival and activation
PKCPI3KActivation of Raf-ERK pathway

Upregulation of Transplantation Antigens by Antimonials

A key aspect of the immune activation by antimonials is their ability to enhance the antigen-presenting capacity of host cells. Sodium Antimony Gluconate has been specifically shown to upregulate the expression of Major Histocompatibility Complex (MHC) class I molecules on macrophages. fda.gov This upregulation is significant as MHC class I molecules are crucial for presenting endogenous antigens to cytotoxic T lymphocytes (CTLs), an essential component of the adaptive immune response against intracellular pathogens.

By increasing the surface expression of MHC class I, SAG-treated macrophages are better equipped to present parasite-derived antigens to CD8+ T cells. fda.gov This enhanced antigen presentation leads to a more robust activation of the cell-mediated immune response, facilitating the recognition and elimination of infected cells. Studies have demonstrated that this increased expression of MHC class I molecules translates to a more effective antigen presentation to T-cell hybridomas, confirming the functional consequence of this upregulation. fda.gov

Antimony Efflux Mechanisms in Parasites and Hosts

The effectiveness of antimonial drugs is influenced by the ability of both the parasite and the host cells to transport and efflux antimony. The concentration of the active form of the drug within the target cell is a critical determinant of its therapeutic efficacy, and efflux pumps play a pivotal role in modulating this concentration.

In Leishmania parasites, resistance to antimony is often associated with the overexpression of ATP-binding cassette (ABC) transporters. mdpi.com These transporters can actively pump the trivalent form of antimony (SbIII), the more toxic and active form of the drug, out of the parasite, thereby reducing its intracellular concentration. One such transporter, the multidrug resistance protein A (MRPA), has been implicated in this process, although other efflux systems are also likely involved. mdpi.com The parasite's ability to sequester antimony within intracellular vesicles is another mechanism to reduce the cytosolic concentration of the drug.

Host cells also possess mechanisms to efflux antimony, which can impact the availability of the drug to the intracellular parasite. While the precise mechanisms are still under investigation, aquaglyceroporins, such as AQP9 in humans, have been identified as potential conduits for both the uptake and efflux of trivalent antimony. nih.gov This suggests a bidirectional transport capability that could contribute to host cell detoxification. The presence of efflux pumps in mammalian cells, such as the P-glycoprotein (MDR1), which are known to transport a wide range of substrates, may also play a role in antimony efflux from host cells, although direct evidence for this is still emerging. rsc.org Understanding these host efflux mechanisms is crucial, as they can inadvertently reduce the drug concentration at the site of infection, potentially contributing to treatment failure.

Antimicrobial Properties of Sodium Thioantimonate Beyond Leishmaniasis

Information regarding the antimicrobial properties of sodium thioantimonate against pathogens other than Leishmania is not available in the reviewed scientific literature.

Emerging Research Directions and Future Perspectives for Sodium Antimonate

Nanomaterials and Nanocomposites of Sodium Antimonate (B1203111) for Enhanced Functionality

The transition from bulk materials to nanomaterials often unlocks unprecedented properties, and sodium antimonate is no exception. Researchers are increasingly focusing on the synthesis and application of this compound nanomaterials and nanocomposites to achieve enhanced functionality in various fields, particularly in energy storage and catalysis.

The development of nanostructured antimony-based materials is a significant area of interest for sodium-ion batteries (SIBs). mdpi.com Nano-sizing antimony compounds, including this compound, can lead to improved structural stability and conductivity during the charge and discharge cycles. acs.org For instance, antimony nanoparticles encapsulated in carbon microspheres, synthesized via methods like a self-catalyzing solvothermal process, have demonstrated superior sodium storage properties, including high reversible capacity and excellent cycling stability. acs.org Similarly, composites of antimony nanocrystals encapsulated in P/N-co-doped carbon nanofibers have shown high capacity and long cycle life as anode materials for SIBs. acs.org

In the realm of photocatalysis, doping this compound with other elements at the nanoscale has been shown to dramatically alter its properties. For example, doping NaSbO₃ with silver (Ag) atoms via a hydrothermal ion-exchange reaction can significantly reduce the material's band gap. scielo.br This modification enhances the material's ability to absorb visible light, thereby boosting its photocatalytic activity. scielo.br

Furthermore, the creation of hybrid nanocomposites is a burgeoning field. Organic-inorganic hybrid nanocomposites are being explored as a new generation of materials for electrochemical energy storage. google.com For example, a zinc antimony oxide/reduced graphene oxide (ZSO/rGO) hybrid nanocomposite has been investigated as a promising anode material for SIBs, showing a significantly higher specific capacity compared to the pristine ZSO electrode. google.com

The table below summarizes key research findings on this compound nanomaterials and their enhanced functionalities.

Nanomaterial/Nanocomposite Synthesis Method Key Finding Application
Antimony/carbon (Sb@C) microspheresSelf-catalyzing solvothermal methodHomogeneously encapsulated Sb nanoparticles (~20 nm) in a carbon matrix, leading to a reversible capacity of 640 mAh g⁻¹ and 92.3% capacity retention over 300 cycles. acs.orgSodium-ion battery anodes acs.org
Ag-doped NaSbO₃ (ANS)Hydrothermal ion exchangeSuccessful doping of Ag into NaSbO₃ crystals, reducing the band gap and enhancing visible light absorption for improved photocatalytic performance. scielo.brVisible-light photocatalysis scielo.br
Zinc antimony oxide/reduced graphene oxide (ZSO/rGO)Not specifiedDelivers a specific capacity of 357.21 mAh g⁻¹ after 150 cycles, which is 2.5-fold higher than pristine ZSO. google.comSodium-ion battery anodes google.com
Hexagonal Sb nanocrystals in P/N-co-doped carbon nanofibersElectrospinningExhibits high cycling stability with a capacity of 500.1 mAh g⁻¹ at 50 mA g⁻¹ after 200 cycles. acs.orgSodium-ion battery anodes acs.org

Synergistic Effects in Hybrid Materials and Multi-component Systems Incorporating this compound

A prime example is the use of this compound in conjunction with carbonaceous materials for battery applications. The combination of antimony-based materials with a carbon matrix can synergistically buffer the significant volume changes that antimony undergoes during alloying/dealloying with sodium, a major cause of capacity degradation. acs.org Reduced graphene oxide (RGO) is a particularly effective partner. In RGO-SnSb nanocomposites, the RGO sheets anchor the SnSb alloy particles, preventing their agglomeration and maintaining excellent electronic conduction. acs.org The flexibility of the RGO also accommodates the volume expansion and contraction of the alloy particles, improving the electrode's mechanical and electronic integrity. acs.org

In catalysis, mixed metal-antimony oxide nanocomposites are being explored for their enhanced electrocatalytic activity. For instance, combining manganese with antimony oxide has been shown to produce a significant improvement in oxygen evolution reaction (OER) catalytic activity compared to monometallic manganese oxide. chemrxiv.org This synergistic effect is crucial for developing efficient and durable electrocatalysts for applications like water splitting. chemrxiv.orgchemrxiv.org

The table below details research on hybrid materials incorporating antimony compounds, highlighting the synergistic benefits.

Hybrid Material System Key Synergistic Effect Resulting Performance Enhancement Primary Application
Reduced Graphene Oxide-SnSb NanocompositesRGO provides a flexible framework, prevents particle agglomeration, and maintains electronic conductivity. acs.orgSignificantly improved structural stability and conductivity during charge/discharge cycles. acs.orgSodium-ion battery anodes acs.org
Manganese-Antimony Oxide NanocompositesCombination of Mn and Sb leads to enhanced catalytic activity for the oxygen evolution reaction. chemrxiv.orgSuperior performance compared to monometallic MnOx catalysts. chemrxiv.orgWater oxidation electrocatalysis chemrxiv.orgchemrxiv.org
Zinc Antimony Oxide/Reduced Graphene Oxide (ZSO/rGO)Coupling of diffusion and surface contributions from the components. google.comEnhanced specific capacity and coulombic efficiency in SIBs. google.comSodium-ion battery anodes google.com

Advanced Characterization Techniques for In-situ and Operando Studies of this compound Transformations

Understanding the dynamic changes that this compound undergoes during operation is critical for optimizing its performance, especially in applications like batteries. Advanced characterization techniques that allow for in-situ (in place) and operando (in operation) studies are providing unprecedented insights into these transformations.

Operando X-ray diffraction (XRD) is a powerful tool for tracking the structural evolution of electrode materials during battery cycling. malvernpanalytical.com It allows researchers to observe phase changes, lattice expansion and contraction, and degradation mechanisms in real-time. malvernpanalytical.com For instance, operando XRD studies on antimony-based anodes can reveal the two-stage alloying/dealloying mechanism and the formation of polycrystalline and amorphous intermediates, which contribute to the material's cycling stability. researchgate.net This technique can also identify the formation of different sodium antimonide phases during sodiation and desodiation. nih.gov

In-situ transmission electron microscopy (TEM) provides complementary information by visualizing morphological and structural changes at the nanoscale. It can directly observe the volume expansion and the dynamic processes occurring at the electrode-electrolyte interface during cycling.

Pair distribution function (PDF) analysis, derived from total X-ray scattering data, is another crucial technique. It can elucidate the structure of both crystalline and amorphous or disordered phases. acs.org Operando PDF analysis has been used to identify previously uncharacterized amorphous intermediate species in antimony anodes, such as a-Na₃₋ₓSb and a-Na₁.₇Sb, and to understand their transformation pathways during sodiation and desodiation. acs.org

The following table highlights the application of these advanced techniques in studying antimony-based materials.

Technique Information Gained Example Finding Relevance to this compound
Operando X-ray Diffraction (XRD)Real-time crystal structure changes during battery cycling. malvernpanalytical.comRevealed a two-stage alloying/dealloying mechanism in Sb anodes for SIBs, involving polycrystalline and amorphous intermediates. researchgate.netUnderstanding phase transformations and degradation mechanisms in this compound-based electrodes.
In-situ Transmission Electron Microscopy (TEM)Visualization of nanoscale morphological and structural changes.Complements operando XRD by providing direct visual evidence of processes like volume expansion.Direct observation of how this compound nanoparticles behave during electrochemical reactions.
Operando Pair Distribution Function (PDF) AnalysisCharacterization of both crystalline and amorphous/disordered structures. acs.orgIdentified and characterized amorphous intermediate phases (a-Na₃₋ₓSb and a-Na₁.₇Sb) in antimony anodes. acs.orgElucidating the complete reaction pathway, including non-crystalline phases, in this compound electrodes.

Sustainable Synthesis Routes and Green Chemistry Approaches for this compound Production

As the applications for this compound expand, so does the need for more sustainable and environmentally friendly production methods. Traditional synthesis often involves high temperatures and can produce hazardous byproducts. google.com Green chemistry approaches aim to mitigate these issues by using less hazardous materials, reducing energy consumption, and minimizing waste.

Hydrothermal synthesis is one such promising green method. This technique uses water as a solvent at elevated temperatures and pressures to produce crystalline materials. It has been successfully employed to synthesize Ag-doped NaSbO₃ photocatalysts and is noted for its ability to produce high-purity, crystalline nanoparticles. scielo.br The process can be carried out at relatively lower temperatures compared to solid-state reactions, thus saving energy. acs.org

Another avenue of research is the use of more benign reagents. A wet process for preparing this compound has been developed using hydrogen peroxide as an oxidizing agent, which is less harmful than alternatives like sodium nitrate (B79036) that can produce carcinogenic nitrogen dioxide gas. google.com This method also simplifies the technology, reduces costs, and improves product purity. google.com

Furthermore, developing processes that can utilize lower-grade or arsenic-containing antimony ores as raw materials is crucial for sustainability. An alkaline approach for preparing this compound from antimony oxide ore has been shown to have a high recovery rate, with the added benefit that the alkaline liquid can be recycled, generating no waste water or gas. google.com

The table below outlines some of the green synthesis approaches being explored for this compound and related compounds.

Synthesis Method Key Green Chemistry Principle Advantages over Traditional Methods Example Application
Hydrothermal SynthesisUse of water as a benign solvent, lower reaction temperatures. scielo.bracs.orgEnergy savings, production of high-purity crystalline nanoparticles. Synthesis of Ag-doped NaSbO₃ photocatalysts scielo.br
Wet Process with Hydrogen PeroxideUse of a less hazardous oxidizing agent. google.comAvoids generation of carcinogenic nitrogen dioxide, simplifies the process, and improves product purity. google.comPreparation of this compound from high-arsenic antimony trioxide google.com
Alkaline Leaching from OreRecyclable reagents, utilization of lower-grade ores. google.comHigh recovery rate (90-95%), no waste water or gas, non-toxic waste residues. google.comDirect production of this compound from antimony oxide ore google.com

Deepening Understanding of Structure-Property-Performance Relationships in this compound Materials

A fundamental goal of materials science is to understand the intricate relationships between a material's crystal structure, its intrinsic properties, and its ultimate performance in a given application. For this compound, this understanding is crucial for designing next-generation materials with tailored functionalities.

In the context of sodium-ion batteries, the performance of an antimony-based anode is directly linked to its structural transformations during sodiation and desodiation. The large volume expansion upon forming sodium-antimony alloys is a key challenge leading to mechanical stress and capacity fade. mdpi.com Research has shown that the sodiation/desodiation process in Sb anodes follows a two-stage mechanism involving polycrystalline and amorphous intermediates, which surprisingly imparts better resilience to mechanical damage compared to the lithiation process. researchgate.net This highlights a key structure-performance link: the nature of the intermediate phases dictates the cycling stability.

The crystal structure of this compound itself is also a subject of study. NaSbO₃ is known to adopt a non-perovskite ilmenite (B1198559) structure, a deviation explained by the strong covalent bonding between antimony and oxygen. nih.gov This fundamental structural characteristic influences its electronic properties. Electronic structure studies have shown that in ilmenite-type oxides like NaSbO₃, the conduction band arises primarily from the antibonding interaction between the metal (Sb) ns orbitals and the oxygen 2p orbitals. acs.org Understanding and being able to manipulate this electronic structure is key to developing applications like transparent conducting oxides.

The table below summarizes key findings that link the structure, properties, and performance of this compound and related materials.

Structural Feature Associated Property Impact on Performance Relevant Application
Ilmenite Crystal StructureStrong Sb-O covalent bonding. nih.govInfluences the electronic band structure, particularly the conduction band. acs.orgPotential for transparent conducting oxides acs.org
Formation of Amorphous/Polycrystalline IntermediatesResilience to mechanical damage during sodiation/desodiation. researchgate.netLeads to superior cycling stability in SIBs compared to LIBs. researchgate.netSodium-ion battery anodes researchgate.net
Nanostructuring (e.g., nanoparticles, nanofibers)Increased surface area, shorter diffusion paths for ions and electrons. mdpi.comEnhanced specific capacity, rate capability, and cycling stability. acs.orgrsc.orgHigh-performance energy storage mdpi.com

Exploration of Spin-Glass and Other Complex Magnetic Behaviors in Sodium Iron Antimonates

While pure this compound (NaSbO₃) is not magnetic, substituting antimony or sodium with magnetic ions like iron can induce fascinating and complex magnetic behaviors. A significant area of emerging research is the study of sodium iron antimonates, such as Na₂FeSbO₅ and Na₄FeSbO₆, which exhibit properties like spin-glass states.

A spin-glass is a disordered magnetic state characterized by a random freezing of magnetic moments at low temperatures, without long-range magnetic order. The compound Na₂FeSbO₅ has been identified as a one-dimensional antiferromagnetic chain compound that displays a spin-glass ground state. arxiv.orgacs.org Detailed studies involving magnetic susceptibility, specific heat, and Mössbauer spectroscopy have revealed a unique two-step freezing process at approximately 80 K and 35 K. acs.orgresearchgate.netresearchgate.net The structure of Na₂FeSbO₅ consists of magnetically active FeO₄ tetrahedral chains, and the complex magnetic behavior is attributed to a spin-cluster ground state. arxiv.orgacs.org

The study of such complex magnetic systems is not only of fundamental scientific interest but also serves as a platform for developing and testing theoretical models of magnetism. For instance, Na₂FeSbO₅ has been used as a model system to develop new methods for analyzing the Mössbauer spectra of materials in a spin-glass state, particularly in the region of critical spin fluctuations near the magnetic phase transition. rscf.ru

The table below presents key data on the magnetic properties of sodium iron antimonates.

Compound Crystal Structure Feature Observed Magnetic Behavior Key Measurement Findings
Na₂FeSbO₅Vertex-linked, magnetically active FeO₄ tetrahedral chains. arxiv.orgacs.orgSpin-glass ground state with a spin-cluster nature. arxiv.orgacs.orgTwo-step spin freezing at Tf1 ≈ 80 K and Tf2 ≈ 35 K; no long-range magnetic order down to 2 K. acs.orgresearchgate.net
Na₄FeSbO₆Layered structure with potential for antisite disorder between Fe and Na ions.Does not undergo long-range antiferromagnetic order, unlike its lithium analogue. researchgate.netCoexistence of two magnetic subsystems corresponding to different Fe cation positions in the lattice. researchgate.net

Development of this compound for Quantum Materials and Spintronics Applications

The exploration of this compound and its derivatives in the realms of quantum materials and spintronics is a nascent but potentially transformative research direction. While direct applications are still in the early stages of investigation, the fundamental properties of antimonate compounds suggest future possibilities.

Spintronics, or spin electronics, is a field that aims to exploit the intrinsic spin of the electron in addition to its charge for information processing and storage. Materials with unique magnetic and electronic properties are required for such applications. The complex magnetic behaviors observed in sodium iron antimonates, such as the spin-glass state in Na₂FeSbO₅, are of interest to this field. arxiv.orgrscf.ru Understanding and controlling these spin states at the quantum level is a prerequisite for developing spintronic devices.

Quantum materials are substances where the effects of quantum mechanics at the macroscopic scale lead to exotic properties. This category includes materials like topological insulators and superconductors. While NaSbO₃ itself is an insulator with an ilmenite structure, high-pressure synthesis techniques have been used to stabilize related perovskite antimonates, such as (Ba,K)SbO₃, which exhibit superconductivity. nih.gov This demonstrates that the antimonate family of compounds can host quantum phenomena.

The development of topological materials for ultrafast spintronics is an active area of research. acs.org These materials possess unique surface states where electron spin is locked to its momentum, which could be used to transport spin information efficiently. frontiersin.org Although this compound has not been identified as a topological insulator, the broader class of antimony-containing compounds is rich in topological materials. Future research may explore whether doping or structuring this compound could induce such topological properties.

Currently, the link between this compound and these advanced fields is more speculative than established, relying on the properties of related compounds. However, the ongoing research into the fundamental electronic and magnetic properties of antimonates provides the foundational knowledge necessary for future breakthroughs in quantum and spintronics applications.

Q & A

Q. What experimental methods are recommended for evaluating sodium antimonate’s flame-retardant efficacy in acid-sensitive polymers (e.g., PET) compared to antimony trioxide?

To compare flame-retardant performance, use thermogravimetric analysis (TGA) to assess thermal stability and limiting oxygen index (LOI) testing to measure flame suppression efficiency. Differential scanning calorimetry (DSC) can evaluate polymer degradation kinetics under processing conditions. This compound’s lower acidity minimizes depolymerization in PET, unlike antimony trioxide, which releases acidic byproducts . For in situ analysis, pair Fourier-transform infrared spectroscopy (FTIR) with LOI to correlate structural changes (e.g., ester bond preservation) with flame-retardant efficiency .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

Refer to Material Safety Data Sheets (MSDS) for hazard mitigation:

  • Use NIOSH-approved respirators (N95) to prevent inhalation of fine particles.
  • Wear chemical-resistant gloves (nitrile) and goggles to avoid dermal/ocular exposure.
  • Store waste in sealed containers labeled for heavy metals and coordinate disposal with certified waste management services to comply with EPA PSNS standards (e.g., autoclave wastewater limits: ≤1.5 mg/kg antimony) .

Q. How does this compound function as a glass opacifier, and what parameters influence its performance?

this compound acts as a nucleating agent, forming calcium antimonate crystals that scatter light. Key parameters include:

  • Alkalinity control (pH 8–10) to prevent glass matrix destabilization.
  • Particle size optimization (D50: 3–5 µm) for uniform dispersion, verified via SEM-EDS .
  • Compatibility with other additives (e.g., barium molybdate at 1:2 ratios) to enhance adhesion and firing range in enamel slips .

Advanced Research Questions

Q. How can hydrometallurgical leaching efficiency of this compound be improved for antimony recovery?

Pre-treat this compound with hot water washing to remove soluble sodium salts, then reduce Sb(V) to Sb(III) using iron shavings (5–7% by mass) . Leach with HCl (65–70°C, 3:1 liquid-to-solid ratio) to achieve >99% Sb extraction in 0.5–1 hour, monitored via atomic absorption spectroscopy (AAS) . Alternatively, use sulfide-alkaline solutions (150–180 g/L Na₂S) to enhance leaching kinetics while minimizing acid consumption .

Q. What methodologies validate the specificity of potassium antimonate precipitation for intracellular Ca²⁺ localization?

Optimize reaction conditions to minimize interference:

  • Use pH 8–9 buffers (e.g., Tris-HCl) to favor Ca²⁺-antimonate complexes over Na⁺/Mg²⁺.
  • Validate deposits via EDTA/EGTA solubility tests and cross-reference with X-ray microanalysis to confirm Ca²⁺ specificity .
  • Compare results with fluorescent probes (e.g., Fluo-4) to resolve dynamic Ca²⁺ fluxes vs. static precipitates .

Q. How do synergistic flame retardants (e.g., hydrated calcium aluminate carbonate) affect this compound’s performance in PBT composites?

Evaluate via melt blending with brominated epoxy resin (main flame retardant) and this compound (1–2 wt%). Test using:

  • UL-94 vertical burning and cone calorimetry for flame spread/heat release rates.
  • Tensile/flexural strength analysis (ASTM D638/D790) to quantify mechanical trade-offs.
  • Thermogravimetric analysis–FTIR (TGA-FTIR) to identify gaseous decomposition products. Studies show this compound + 0.5% hydrated calcium aluminate carbonate improves heat deflection temperature by 12% and UL-94 rating to V-0 .

Q. What analytical techniques assess this compound’s environmental persistence in aquatic systems?

Use ICP-MS to quantify Sb leaching from treated materials in simulated freshwater (pH 6–8, 25°C). Perform microcosm studies with aquatic organisms (e.g., Daphnia magna) to evaluate chronic toxicity (EC50 for Sb: 8.2 mg/L). Pair with X-ray absorption near-edge structure (XANES) spectroscopy to track Sb speciation (e.g., Sb(V) vs. Sb(III)) in sediments .

Methodological Considerations

Q. How can this compound’s role in calcium signaling during mitosis be experimentally distinguished from other cations?

Combine antimonate precipitation with electron microscopy to map Ca²⁺-rich organelles (e.g., ER, vacuoles). Validate via:

  • Energy-dispersive X-ray spectroscopy (EDS) to confirm Ca²⁺ in deposits.
  • Chelator treatments (EGTA vs. EDTA) to selectively dissolve Ca²⁺-antimonate complexes.
  • Ionophore experiments (A23187) to artificially elevate cytosolic Ca²⁺ and observe precipitation patterns .

Q. What strategies mitigate this compound’s interference in polymer crystallization studies?

Use polarized light microscopy with a hot stage to monitor spherulite formation. Pre-disperse this compound via sonication in a polymer-compatible solvent (e.g., ethylene glycol) to reduce agglomeration. Characterize nucleation efficiency using Avrami kinetics derived from DSC cooling curves .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.